Product packaging for SN79 dihydrochloride(Cat. No.:)

SN79 dihydrochloride

Cat. No.: B15073564
M. Wt: 484.4 g/mol
InChI Key: VZPVDNOVEZMOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SN79 dihydrochloride (CAS No: 1121928-95-7) is a high-affinity, selective sigma receptor ligand supplied for research purposes. With a molecular formula of C₂₃H₂₈Cl₂FN₃O₃ and a molecular weight of 484.393 g/mol, this compound acts as a potent antagonist at both sigma-1 and sigma-2 receptor subtypes (Kᵢ values of 27 nM and 7 nM, respectively) . Its strong binding affinity and selectivity over 57 other central nervous system targets make it a valuable pharmacological tool for studying sigma receptor function . This compound has demonstrated significant research utility in preclinical models of substance abuse and neurotoxicity. This compound attenuates the hyperthermic response, neurotoxic effects, and lethality induced by methamphetamine . Mechanistic studies show it blocks methamphetamine-induced microglial activation and subsequent upregulation of pro-inflammatory cytokines, including members of the IL-6 family, in the striatum . Furthermore, it mitigates reactive astrogliosis by inhibiting the JAK2/STAT3 signaling pathway, a key mechanism in neuroinflammation . These actions highlight its potential in researching neuroinflammatory pathways and protective pharmacological mechanisms. This compound is provided as a solid. This product is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) . It is intended for research use only in laboratory settings by trained professionals and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the product using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28Cl2FN3O3 B15073564 SN79 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28Cl2FN3O3

Molecular Weight

484.4 g/mol

IUPAC Name

6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride

InChI

InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H

InChI Key

VZPVDNOVEZMOCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

The Sigma Receptor Antagonist SN79 Dihydrochloride: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride is a potent and selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 receptor subtypes. Preclinical research has demonstrated its significant neuroprotective effects, particularly in models of methamphetamine-induced neurotoxicity. The primary mechanism of action of this compound involves the attenuation of neuroinflammatory processes, including the blockade of microglial activation and the subsequent reduction in pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Introduction

This compound, chemically identified as 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a novel small molecule that has garnered significant interest for its therapeutic potential in neurodegenerative and substance abuse disorders. Its primary molecular targets are the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are non-opioid intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, calcium homeostasis, and neuronal plasticity. This document will provide an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects.

Pharmacological Profile

Binding Affinity

This compound exhibits high affinity for both sigma receptor subtypes, with a notable preference for the σ2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. The compound has been screened against a panel of 57 other binding sites and has shown high selectivity for sigma receptors.

Receptor Subtype Binding Affinity (Ki) [nM]
Sigma-1 (σ1)27[1][2]
Sigma-2 (σ2)7[1][2]
Table 1: Binding affinities of SN79 for sigma-1 and sigma-2 receptors.

Mechanism of Action: Neuroprotection

The neuroprotective properties of this compound have been extensively studied in the context of methamphetamine-induced neurotoxicity. The proposed mechanism of action centers on its ability to mitigate the neuroinflammatory cascade triggered by psychostimulants.

Attenuation of Microglial Activation

Methamphetamine administration leads to the activation of microglia, the resident immune cells of the central nervous system. Activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. SN79 has been shown to block this activation. Pretreatment with SN79 significantly reduces the methamphetamine-induced upregulation of microglial activation markers such as CD68 and Iba-1.[3][4]

Reduction of Pro-inflammatory Cytokines

Consistent with its ability to inhibit microglial activation, SN79 also attenuates the production of pro-inflammatory cytokines. Specifically, it has been demonstrated to block the methamphetamine-induced increase in mRNA levels of the interleukin-6 (IL-6) family of cytokines in the striatum.[3][4]

Protection of Dopaminergic Neurons

A hallmark of methamphetamine neurotoxicity is the depletion of dopamine and the degeneration of dopaminergic nerve terminals in the striatum. Preclinical studies have shown that SN79 pretreatment significantly attenuates these methamphetamine-induced dopaminergic deficits.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of SN79 and a typical experimental workflow for evaluating its efficacy in a mouse model of methamphetamine-induced neurotoxicity.

SN79_Mechanism_of_Action cluster_0 Methamphetamine-Induced Neurotoxicity cluster_1 SN79 Intervention METH Methamphetamine Microglia Microglia METH->Microglia Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Microglia->Cytokines Releases ROS_RNS Reactive Oxygen/Nitrogen Species Microglia->ROS_RNS Releases Neuron Dopaminergic Neuron Cytokines->Neuron Damages ROS_RNS->Neuron Damages Neurotoxicity Neurotoxicity (Dopamine Depletion, Neuronal Damage) Neuron->Neurotoxicity SN79 This compound SN79->Microglia Inhibits Activation SigmaR Sigma-1 / Sigma-2 Receptors SN79->SigmaR Antagonizes SigmaR->Microglia Modulates

Figure 1: Proposed signaling pathway of SN79's neuroprotective action.

Experimental_Workflow cluster_animal_model In Vivo Model: Methamphetamine-Induced Neurotoxicity cluster_analysis Post-Mortem Analysis start Acclimatize Male Swiss Webster Mice treatment Treatment Groups: 1. Saline + Saline 2. Saline + Methamphetamine 3. SN79 + Saline 4. SN79 + Methamphetamine start->treatment dosing Administer SN79 (i.p.) 30 min prior to Methamphetamine (s.c.) treatment->dosing behavior Monitor for Hyperthermia & Stereotypy dosing->behavior euthanasia Euthanize mice (e.g., 48h post-treatment) behavior->euthanasia dissection Dissect Striatum euthanasia->dissection hplc HPLC Analysis: Dopamine & Metabolite Levels dissection->hplc western_blot Western Blot: DAT, TH, GFAP, Iba-1 dissection->western_blot qpcr qPCR Analysis: Pro-inflammatory Cytokine mRNA dissection->qpcr

Figure 2: Experimental workflow for in vivo studies.

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

  • [³H]-(+)-pentazocine (for σ1) or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2)

  • Unlabeled this compound

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of SN79 or buffer.

  • For non-specific binding, add a high concentration of haloperidol.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for SN79.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Methamphetamine-Induced Neurotoxicity in Mice

Objective: To evaluate the neuroprotective effects of SN79 against methamphetamine-induced dopaminergic neurotoxicity.

Animals: Male Swiss Webster mice.

Materials:

  • This compound

  • Methamphetamine hydrochloride

  • Sterile saline

  • Apparatus for measuring rectal temperature and locomotor activity

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Divide mice into treatment groups (e.g., vehicle + saline, vehicle + methamphetamine, SN79 + methamphetamine, SN79 + saline).

  • Administer SN79 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to methamphetamine administration.

  • Administer methamphetamine (e.g., 5-10 mg/kg, subcutaneous) or saline. In some models, multiple doses of methamphetamine are given.

  • Monitor core body temperature and behavioral responses (e.g., stereotypy) at regular intervals.

  • At a predetermined time point after the final injection (e.g., 48 or 72 hours), euthanize the animals.

  • Dissect the striatum for subsequent neurochemical and molecular analyses (e.g., HPLC for dopamine levels, Western blot for protein expression, qPCR for gene expression).

Measurement of Microglial Activation and Cytokine Levels

Objective: To assess the effect of SN79 on methamphetamine-induced microglial activation and cytokine expression.

Materials:

  • Striatal tissue from the in vivo experiment.

  • Antibodies against microglial markers (e.g., Iba-1, CD68).

  • Reagents for Western blotting or immunohistochemistry.

  • Reagents for quantitative real-time PCR (qRT-PCR), including primers for IL-6 and other cytokines.

Procedure (Immunohistochemistry):

  • Perfuse mice and fix the brain tissue.

  • Prepare brain slices (e.g., 40 µm) through the striatum.

  • Perform antigen retrieval if necessary.

  • Incubate slices with primary antibodies against Iba-1 or CD68.

  • Incubate with a fluorescently labeled secondary antibody.

  • Image the slices using a confocal microscope and quantify the intensity of the fluorescent signal.

Procedure (qRT-PCR):

  • Extract total RNA from the striatal tissue.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers specific for the target cytokines (e.g., IL-6) and a housekeeping gene for normalization.

  • Analyze the relative changes in gene expression between treatment groups.

Conclusion

This compound is a promising sigma receptor antagonist with a well-defined mechanism of action in preclinical models of neurotoxicity. Its ability to potently inhibit microglial activation and the subsequent inflammatory cascade highlights its potential as a therapeutic agent for conditions involving neuroinflammation. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in other neurological and psychiatric disorders.

References

SN79 Dihydrochloride: A Putative Sigma Receptor Antagonist for Mitigating Psychostimulant-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) is a novel synthetic ligand with high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, exhibiting properties of a sigma receptor antagonist.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for mitigating the neurotoxic effects of psychostimulants, such as methamphetamine. This technical guide provides a comprehensive overview of the available data on SN79, including its binding characteristics, in vivo efficacy, and the experimental methodologies used for its evaluation. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of sigma receptor antagonists.

Introduction to Sigma Receptors and SN79

Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders.[2] The σ₁ receptor, in particular, is known to be involved in the modulation of various neurotransmitter systems and intracellular signaling pathways.[3] SN79 was developed as a putative sigma receptor antagonist with favorable drug-like properties, including a long half-life and good oral bioavailability, making it a promising candidate for clinical development.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of SN79

Receptor SubtypeBinding Affinity (Ki)Radioligand UsedTissue SourceReference
Sigma-1 (σ₁)27 nM[³H]-(+)-PentazocineNot Specified[1]
Sigma-2 (σ₂)7 nM[³H]-DTGNot Specified[1]

Table 2: In Vivo Efficacy of SN79 Against Methamphetamine (METH)-Induced Hyperthermia in Mice

| METH Dose | SN79 Pretreatment Dose | Attenuation of Hyperthermia (Post-hoc Tukey's test) | Reference | | :--- | :--- | :--- |[4] | | 5 mg/kg (4 doses) | 1 mg/kg | Significant after 3rd and 4th injections (P<0.05, P<0.01) |[4] | | | 3 mg/kg | Significant after all 4 injections (P<0.05, P<0.01, P<0.001, P<0.001) |[4] | | | 10 mg/kg | Significant after all 4 injections (P<0.001) |[4] | | 10 mg/kg (4 doses) | 1 mg/kg | Significant after 2nd and 3rd injections (P<0.01, P<0.05) |[4] | | | 3 mg/kg | Significant after all 4 injections (P<0.01, P<0.001, P<0.001, P<0.001) |[4] | | | 10 mg/kg | Significant after all 4 injections (P<0.001) |[4] |

Table 3: In Vivo Neuroprotective Effects of SN79 Against Methamphetamine (METH)-Induced Neurotoxicity in Mice

METH TreatmentSN79 Pretreatment DoseEndpointOutcomeReference
5 mg/kg x 43 mg/kg x 4Striatal Dopamine DepletionSignificant attenuation (P<0.001)[5]
5 mg/kg x 43 mg/kg x 4Striatal Serotonin DepletionNot explicitly quantified in the provided text
5 mg/kg x 43 mg/kg x 4Dopamine Transporter (DAT) ReductionSignificant attenuation (P<0.001)[4]
5 mg/kg x 43 mg/kg x 4Serotonin Transporter (SERT) ReductionSignificant attenuation (P<0.001)[4]
5 mg/kg x 43 mg/kg x 4Microglial Activation (CD68 & IBA-1 expression)Significant reduction[5]
5 mg/kg x 43 mg/kg x 4Pro-inflammatory Cytokine (IL-6 family) mRNASignificant attenuation[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of SN79.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

  • Sigma-1 (σ₁) Receptor Binding Assay:

    • Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: [³H]-(+)-Pentazocine is used as the selective radioligand for σ₁ receptors.

    • Assay Conditions: Membranes are incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound (SN79) in a final volume of assay buffer.

    • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

  • Sigma-2 (σ₂) Receptor Binding Assay:

    • Tissue Preparation: Rat liver membranes are prepared by homogenization.

    • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand, is used.

    • Masking Agent: A high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to block the binding of [³H]-DTG to σ₁ receptors, thus isolating its binding to σ₂ receptors.

    • Assay Conditions: Similar to the σ₁ assay, membranes are incubated with [³H]-DTG, the masking agent, and varying concentrations of SN79.

    • Incubation, Separation, and Detection: Procedures are similar to the σ₁ receptor binding assay.

    • Data Analysis: Ki values are calculated as described for the σ₁ assay.

In Vivo Model of Methamphetamine-Induced Neurotoxicity

This model is used to evaluate the neuroprotective effects of compounds against the toxic effects of methamphetamine.

  • Animals: Male Swiss Webster mice are commonly used.

  • Drug Administration:

    • Methamphetamine (METH): A neurotoxic regimen of METH (e.g., 5 or 10 mg/kg) is administered intraperitoneally (i.p.) in multiple doses (e.g., four times with a 2-hour interval).

    • SN79 Pretreatment: this compound is administered (e.g., i.p.) at various doses (e.g., 1, 3, 10 mg/kg) prior to each METH injection.

  • Measurement of Hyperthermia: Core body temperature is measured at regular intervals using a rectal probe.

  • Neurochemical Analysis:

    • Tissue Collection: Animals are euthanized at a specific time point after the last METH injection (e.g., 48 or 72 hours), and the striatum is dissected.

    • Neurotransmitter Levels: Dopamine and serotonin levels in the striatal tissue are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Immunohistochemistry:

    • Tissue Processing: Brains are fixed, sectioned, and processed for immunohistochemical staining.

    • Antibodies: Primary antibodies targeting the dopamine transporter (DAT) and serotonin transporter (SERT) are used to assess the integrity of dopaminergic and serotonergic nerve terminals.

    • Imaging and Analysis: Stained sections are imaged, and the density of DAT and SERT immunoreactivity is quantified.

  • Assessment of Neuroinflammation:

    • Microglial Activation Markers: Immunohistochemistry or Western blotting is used to measure the expression of microglial activation markers such as CD68 and Iba1 in the striatum.

    • Cytokine Expression: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6 family) in striatal tissue.

Visualizations

The following diagrams illustrate key concepts related to SN79 and its evaluation.

G Putative Signaling Pathway of a Sigma Receptor Antagonist cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_Receptor NMDA Receptor Ca_Influx Increased Intracellular Ca2+ NMDA_Receptor->Ca_Influx Ion_Channel Voltage-gated Ion Channel Ion_Channel->Ca_Influx Sigma_Receptor Sigma-1 Receptor Sigma_Receptor->NMDA_Receptor Modulation Sigma_Receptor->Ion_Channel Modulation BiP BiP (Chaperone) Sigma_Receptor->BiP Dissociation upon agonist binding IP3_Receptor IP3 Receptor Sigma_Receptor->IP3_Receptor Modulation IP3_Receptor->Ca_Influx Psychostimulant Psychostimulant (e.g., Methamphetamine) Psychostimulant->Sigma_Receptor Agonist-like interaction SN79 SN79 (Antagonist) SN79->Sigma_Receptor Antagonizes (prevents dissociation from BiP) Neuronal_Activity Altered Neuronal Activity Neurotoxicity Neurotoxicity (Oxidative Stress, Neuroinflammation) Neuronal_Activity->Neurotoxicity Ca_Influx->Neuronal_Activity G Experimental Workflow for In Vivo Evaluation of SN79 Animal_Model Select Animal Model (e.g., Swiss Webster Mice) Grouping Divide into Treatment Groups (Vehicle, METH, SN79+METH, SN79) Animal_Model->Grouping Drug_Admin Administer SN79 (pretreatment) followed by Methamphetamine Grouping->Drug_Admin Monitoring Monitor Physiological Parameters (e.g., Body Temperature) Drug_Admin->Monitoring Euthanasia Euthanize Animals at Pre-determined Time Point Monitoring->Euthanasia Tissue_Collection Dissect Brain Regions (e.g., Striatum) Euthanasia->Tissue_Collection Analysis Perform Neurochemical and Histological Analyses Tissue_Collection->Analysis Data_Interpretation Analyze and Interpret Data Analysis->Data_Interpretation G Logical Framework for SN79 Development Unmet_Need Unmet Medical Need: Psychostimulant Abuse and Neurotoxicity Target_ID Target Identification: Sigma Receptors Unmet_Need->Target_ID Lead_Gen Lead Compound Generation: Synthesis of SN79 Target_ID->Lead_Gen In_Vitro In Vitro Characterization: Binding Affinity Assays Lead_Gen->In_Vitro In_Vivo In Vivo Proof-of-Concept: Methamphetamine Neurotoxicity Model In_Vitro->In_Vivo Preclinical_Dev Preclinical Development: Pharmacokinetics, Toxicology In_Vivo->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

References

A Technical Guide to the Neuroprotective Role of SN79 Dihydrochloride in Methamphetamine-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SN79 dihydrochloride in mitigating the neurotoxic effects of methamphetamine. The document synthesizes findings from preclinical studies, focusing on the compound's mechanism of action, its impact on key signaling pathways, and the experimental evidence supporting its neuroprotective properties.

Introduction

Methamphetamine is a potent psychostimulant that can induce significant and long-lasting neurotoxicity, particularly to dopaminergic and serotonergic systems in the brain[1][2][3][4][5]. The mechanisms underlying this damage are multifaceted, involving oxidative stress, neuroinflammation, microglial activation, and excitotoxicity[6][7][8][9][10][11]. There is a critical need for therapeutic agents that can counteract these detrimental effects. This compound, a potent and selective sigma (σ) receptor antagonist, has emerged as a promising candidate for mitigating methamphetamine-induced neurotoxicity[6][12][13][14][15]. This guide will explore the core scientific evidence for the role of SN79 in this context.

Mechanism of Action of this compound

SN79 is a putative sigma receptor antagonist with nanomolar affinity for both σ-1 and σ-2 receptor subtypes (Ki values of 27 nM and 7 nM, respectively)[15]. Its neuroprotective effects against methamphetamine are primarily attributed to its ability to modulate sigma receptor-mediated signaling pathways that are implicated in the drug's neurotoxic cascade[6][16].

Methamphetamine has been shown to interact with sigma receptors, where it may act as an agonist, contributing to its neurotoxic effects[6][15]. By antagonizing these receptors, SN79 is thought to interfere with these downstream pathological events. The primary mechanisms through which SN79 exerts its neuroprotective effects include:

  • Inhibition of Microglial Activation: A key pathological feature of methamphetamine neurotoxicity is the robust activation of microglia, the resident immune cells of the brain[12][13][14]. Activated microglia release a host of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage[7][11][12][13][14]. SN79 has been demonstrated to block methamphetamine-induced microglial activation[12][13][14].

  • Reduction of Pro-inflammatory Cytokine Expression: In conjunction with inhibiting microglial activation, SN79 attenuates the upregulation of pro-inflammatory cytokines, particularly members of the interleukin-6 (IL-6) family[12][13][14].

  • Attenuation of Hyperthermia: Methamphetamine administration often leads to a significant increase in body temperature (hyperthermia), which is a known exacerbating factor in its neurotoxicity[6][15]. SN79 has been shown to mitigate methamphetamine-induced hyperthermia[13][15].

  • Protection of Dopaminergic and Serotonergic Systems: SN79 pretreatment provides significant protection against the depletion of striatal dopamine (DA) and serotonin (5-HT), as well as the reduction in the expression of their respective transporters, DAT and SERT[15].

Quantitative Data on the Effects of SN79

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SN79 on methamphetamine-induced neurotoxicity.

Table 1: Effect of SN79 on Methamphetamine-Induced Hyperthermia

Treatment GroupDosing RegimenPeak Core Body Temperature (°C)Statistical Significance vs. Saline/METH
Saline + SalineSaline (i.p.) + Saline (i.p.)~37.0N/A
Saline + METHSaline (i.p.) + METH (5 mg/kg x 4, i.p.)~39.5p < 0.001
SN79 + METHSN79 (3 mg/kg x 4, i.p.) + METH (5 mg/kg x 4, i.p.)~37.5p < 0.001

Data synthesized from qualitative descriptions and graphical representations in cited literature.[14]

Table 2: Effect of SN79 on Methamphetamine-Induced Microglial Activation Markers

Treatment GroupMarkerChange in Expression (mRNA/Protein)Statistical Significance vs. Saline/METH
Saline + METHCD68 (mRNA)Significant IncreaseN/A
SN79 + METHCD68 (mRNA)Attenuated Increasep < 0.001
Saline + METHCD68 (protein)Significant IncreaseN/A
SN79 + METHCD68 (protein)Attenuated Increasep < 0.001
Saline + METHIBA-1 (protein)Significant IncreaseN/A
SN79 + METHIBA-1 (protein)Attenuated Increasep < 0.001

Data synthesized from qualitative descriptions and graphical representations in cited literature.[12][13][14]

Table 3: Effect of SN79 on Methamphetamine-Induced Pro-inflammatory Cytokine mRNA Expression

Treatment GroupCytokineChange in mRNA ExpressionStatistical Significance vs. Saline/METH
Saline + METHIL-6Significant Increasep < 0.001
SN79 + METHIL-6Attenuated Increasep < 0.01
Saline + METHOncostatin M (osm)Significant Increasep < 0.001
SN79 + METHOncostatin M (osm)Attenuated Increasep < 0.001
Saline + METHLeukemia Inhibitory Factor (lif)Significant Increasep < 0.001
SN79 + METHLeukemia Inhibitory Factor (lif)Attenuated Increasep < 0.01

Data synthesized from qualitative descriptions and graphical representations in cited literature.[13]

Table 4: Effect of SN79 on Methamphetamine-Induced Dopaminergic and Serotonergic Neurotoxicity

Treatment GroupParameter% Reduction vs. ControlStatistical Significance vs. Saline/METH
Saline + METHStriatal Dopamine (DA) LevelsSignificant DepletionN/A
SN79 + METHStriatal Dopamine (DA) LevelsAttenuated Depletionp < 0.001
Saline + METHStriatal Serotonin (5-HT) LevelsSignificant DepletionN/A
SN79 + METHStriatal Serotonin (5-HT) LevelsAttenuated Depletionp < 0.001
Saline + METHDopamine Transporter (DAT) ExpressionSignificant Reductionp < 0.001
SN79 + METHDopamine Transporter (DAT) ExpressionAttenuated Reductionp < 0.001
Saline + METHSerotonin Transporter (SERT) ExpressionSignificant Reductionp < 0.001
SN79 + METHSerotonin Transporter (SERT) ExpressionAttenuated Reductionp < 0.001

Data synthesized from qualitative descriptions and graphical representations in cited literature.[15]

Experimental Protocols

The following protocols are representative of the methodologies used in the studies cited in this guide.

4.1. Animal Model of Methamphetamine-Induced Neurotoxicity

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats are commonly used[2][15][17]. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Methamphetamine (METH): A common neurotoxic regimen involves multiple intraperitoneal (i.p.) injections of METH (e.g., 4 injections of 5-10 mg/kg, spaced 2 hours apart)[14][17][18].

    • This compound: SN79 is typically administered i.p. prior to each METH injection (e.g., 3 mg/kg)[14][15].

  • Control Groups: Control groups receive saline injections in place of METH and/or SN79.

4.2. Measurement of Core Body Temperature

  • A rectal probe is used to measure the core body temperature of the animals at baseline and at regular intervals following each drug injection.

4.3. Immunohistochemistry for DAT and SERT

  • Tissue Preparation: At a designated time point after the final injection (e.g., 72 hours), animals are euthanized, and their brains are collected. The brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in 30% sucrose), and sectioned on a cryostat.

  • Staining: Brain sections are incubated with primary antibodies specific for DAT or SERT, followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Quantification: The density of DAT or SERT immunoreactivity in specific brain regions (e.g., the striatum) is quantified using image analysis software.

4.4. Analysis of Microglial Activation and Cytokine Expression

  • Quantitative Real-Time PCR (qRT-PCR):

    • RNA Extraction: Total RNA is extracted from dissected brain regions (e.g., striatum) at an early time point (e.g., 6-24 hours post-injection).

    • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

    • PCR: qRT-PCR is performed using specific primers for microglial markers (e.g., CD68, IBA-1) and pro-inflammatory cytokines (e.g., IL-6, osm, lif). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Immunohistochemistry/Immunofluorescence:

    • Brain sections are stained with antibodies against microglial markers (e.g., IBA-1, CD68) to visualize and quantify the morphology and number of activated microglia.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes described in this guide.

Methamphetamine_Neurotoxicity_Pathway METH Methamphetamine SigmaR Sigma Receptors METH->SigmaR Agonist Activity Microglia Microglia SigmaR->Microglia Activation Activation Microglia->Activation Cytokines Pro-inflammatory Cytokines (IL-6, etc.) Activation->Cytokines ROS Reactive Oxygen Species (ROS) Activation->ROS Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation ROS->Neuroinflammation DopaminergicNeuron Dopaminergic Neuron Neuroinflammation->DopaminergicNeuron Damage Neurotoxicity Neurotoxicity (Dopamine Depletion, DAT/SERT Reduction) DopaminergicNeuron->Neurotoxicity SN79 SN79 SN79->SigmaR Antagonist Activity

Caption: Methamphetamine-induced neurotoxicity signaling pathway and the inhibitory action of SN79.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis AnimalModel Animal Model (Mice/Rats) DrugAdmin Drug Administration (METH +/- SN79) AnimalModel->DrugAdmin Behavioral Behavioral/Physiological Measurement (e.g., Temperature) DrugAdmin->Behavioral Sacrifice Euthanasia and Brain Collection Behavioral->Sacrifice TissueProcessing Tissue Processing (Fixation, Sectioning) Sacrifice->TissueProcessing IHC Immunohistochemistry (DAT, SERT, IBA-1, CD68) TissueProcessing->IHC qPCR qRT-PCR (Cytokine & Microglial Marker mRNA) TissueProcessing->qPCR DataAnalysis Data Quantification and Analysis IHC->DataAnalysis qPCR->DataAnalysis

Caption: General experimental workflow for assessing SN79's neuroprotective effects.

Logical_Relationship METH_Tox Methamphetamine Neurotoxicity SigmaR_Mod Sigma Receptor Modulation METH_Tox->SigmaR_Mod is mediated by Neuroprotection Neuroprotection SigmaR_Mod->Neuroprotection leads to SN79_Action SN79 (Sigma Receptor Antagonist) SN79_Action->SigmaR_Mod targets SN79_Action->Neuroprotection results in

Caption: Logical relationship between SN79, sigma receptors, and neuroprotection.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent against methamphetamine-induced neurotoxicity. Its mechanism of action, centered on the antagonism of sigma receptors, effectively counters key pathological processes, including microglial activation and neuroinflammation. The preclinical data strongly support its ability to preserve the integrity of dopaminergic and serotonergic systems in the face of a methamphetamine challenge. Further research and development of SN79 and similar sigma receptor antagonists are warranted to explore their therapeutic potential for individuals suffering from the neurotoxic consequences of methamphetamine abuse.

References

SN79 Dihydrochloride: A Technical Guide to Synthesis, Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride, with the chemical name 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a potent and selective sigma (σ) receptor antagonist. It has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders and neurotoxicity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key experimental protocols for the preclinical evaluation of this compound. The document also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and biological evaluation.

Synthesis of this compound

The synthesis of SN79 is a multi-step process that begins with commercially available 2(3H)-benzoxazolone[1][2]. The overall synthetic scheme involves a Friedel-Crafts acylation, followed by an alkylation and a final coupling reaction[1][2]. While a detailed, step-by-step protocol with precise molar equivalents and purification methods is not fully available in the public domain, the key synthetic transformations are outlined below.

Synthetic Scheme

The synthesis of SN79 proceeds through the following key steps[1][2]:

  • Step 1: Friedel-Crafts Acylation. 2(3H)-benzoxazolone undergoes a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 6-acetylbenzo[d]oxazol-2(3H)-one. This reaction is typically carried out at an elevated temperature of around 75°C for approximately 4 hours[2].

  • Step 2: N-Alkylation. The intermediate, 6-acetylbenzo[d]oxazol-2(3H)-one, is then N-alkylated using 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction is generally performed at 60°C for 2 hours and results in the formation of 6-acetyl-3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one[2].

  • Step 3: Coupling Reaction. The final step involves the alkylation of 1-(4-fluorophenyl)piperazine with the bromo-intermediate from the previous step. This reaction is also carried out in the presence of potassium carbonate in DMF at 60°C for 4 hours to yield the free base of SN79[2].

  • Step 4: Salt Formation. The resulting 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one is then converted to its dihydrochloride salt for enhanced solubility and stability for biological testing[1].

Synthesis_of_SN79 start 2(3H)-benzoxazolone reagent1 (CH3CO)2O, AlCl3 75°C, 4h start->reagent1 intermediate1 6-acetylbenzo[d]oxazol-2(3H)-one reagent2 1,4-dibromobutane, K2CO3, DMF 60°C, 2h intermediate1->reagent2 intermediate2 6-acetyl-3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one reagent3 1-(4-fluorophenyl)piperazine, K2CO3, DMF 60°C, 4h intermediate2->reagent3 product_base SN79 (free base) reagent4 HCl product_base->reagent4 product_salt This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->product_base reagent4->product_salt

Caption: Synthetic pathway of this compound.

Chemical Properties of this compound

Detailed physicochemical and spectroscopic data for this compound are not widely available in peer-reviewed literature. One study mentions that the elemental (CHN) and spectral analyses were consistent with the assigned structure, but the specific data were not provided[1]. The following table summarizes the available information.

PropertyValueReference
Chemical Name 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride[1]
CAS Number 1121928-95-7N/A
Molecular Formula C₂₃H₂₈Cl₂FN₃O₃N/A
Molecular Weight 484.39 g/mol N/A
Melting Point Not ReportedN/A
Solubility Soluble in distilled water and saline with sonication[1]
¹H NMR Not ReportedN/A
Mass Spectrometry Not ReportedN/A

Experimental Protocols

This compound has been evaluated in several preclinical models to assess its efficacy as a cocaine antagonist and for its neuroprotective properties. Below are detailed methodologies for key in vivo experiments.

Attenuation of Cocaine-Induced Convulsions in Mice

This protocol is designed to assess the ability of SN79 to protect against the convulsive effects of a high dose of cocaine.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Swiss Webster mice

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile saline. Fresh solutions of SN79 should be prepared daily and sonicated to ensure complete dissolution[1].

  • Experimental Groups: Randomly assign mice to treatment groups (e.g., vehicle control, SN79 at various doses).

  • Drug Administration:

    • Administer the assigned dose of SN79 (or vehicle) via i.p. injection.

    • 15 minutes after the SN79 pretreatment, administer a convulsive dose of cocaine (e.g., 70 mg/kg, i.p.)[2].

  • Observation: Immediately after cocaine administration, place each mouse in an individual observation chamber and observe for the presence and severity of convulsions for a predetermined period (e.g., 30 minutes).

  • Data Analysis: Record the number of animals exhibiting convulsions in each group and the latency to the first convulsion. Analyze the data using appropriate statistical methods (e.g., Chi-square test or Fisher's exact test).

Measurement of Locomotor Activity in Mice

This protocol is used to evaluate the effect of SN79 on spontaneous and cocaine-induced locomotor activity.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Swiss Webster mice

  • Automated locomotor activity chambers equipped with photobeam sensors

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room and locomotor activity chambers for at least 60 minutes before the start of the experiment.

  • Drug Preparation: Prepare drug solutions as described in section 3.1.

  • Experimental Groups: Randomly assign mice to treatment groups (e.g., saline + saline, saline + cocaine, SN79 + saline, SN79 + cocaine).

  • Drug Administration:

    • Administer the assigned dose of SN79 (or saline) via i.p. injection.

    • 15 minutes after the pretreatment, administer the assigned dose of cocaine (or saline) via i.p. injection.

  • Data Acquisition: Immediately after the second injection, place the mice in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation (SN79 & Cocaine) acclimation->drug_prep pretreatment Pretreatment (SN79 or Vehicle i.p.) drug_prep->pretreatment challenge Challenge (Cocaine or Saline i.p.) pretreatment->challenge 15 min observation Behavioral Observation challenge->observation data_collection Data Collection observation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General workflow for in vivo evaluation of SN79.

Signaling Pathways and Mechanism of Action

SN79 is a potent antagonist of sigma-1 (σ₁) receptors. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. As an antagonist, SN79 is presumed to inhibit the function of the σ₁ receptor.

In a normal state, the σ₁ receptor is associated with another chaperone protein, BiP (Binding immunoglobulin protein). Upon cellular stress or agonist stimulation, the σ₁ receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules.

By binding to the σ₁ receptor, an antagonist like SN79 is thought to prevent this dissociation from BiP and subsequent interactions with client proteins. This inhibition can lead to a reduction in neuronal hyperexcitability and may underlie its neuroprotective effects.

Furthermore, SN79 has been shown to have affinity for dopamine (DAT) and serotonin (SERT) transporters. This dual action on both sigma receptors and monoamine transporters likely contributes to its efficacy in attenuating the behavioral effects of psychostimulants like cocaine, which are known to interact with these same targets.

Signaling_Pathway cluster_er Endoplasmic Reticulum DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NMDA_R NMDA Receptor sigma1_BiP σ₁ Receptor - BiP Complex sigma1 σ₁ Receptor sigma1->NMDA_R Modulation SN79 SN79 SN79->DAT Interaction SN79->SERT Interaction SN79->sigma1_BiP Antagonism (Stabilizes Complex) Cocaine Cocaine Cocaine->DAT Blockade Cocaine->SERT Blockade Cellular_Stress Cellular Stress / Agonist Cellular_Stress->sigma1_BiP Dissociation

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a promising preclinical candidate with a unique pharmacological profile, acting as a sigma receptor antagonist with additional effects on monoamine transporters. This guide provides an overview of its synthesis and key biological evaluation protocols. Further research is warranted to fully elucidate its detailed chemical properties and to explore its full therapeutic potential in the treatment of substance use disorders and other neurological conditions.

References

SN79 Dihydrochloride: A Modulator of Microglial Activation and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the CNS, are the primary mediators of this inflammatory response. While essential for neuronal homeostasis and defense, chronic or dysregulated microglial activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, thereby contributing to neuronal damage and disease progression.

SN79 dihydrochloride is a potent and selective sigma receptor antagonist that has demonstrated significant potential in modulating microglial activation and mitigating neuroinflammation. This technical guide provides a comprehensive overview of the effects of this compound on microglia, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of microglial activation and pro-inflammatory cytokine expression in a rodent model of methamphetamine-induced neurotoxicity.[1][2]

Table 1: Effect of SN79 on Methamphetamine-Induced Microglial Activation Markers in the Striatum [1][2]

MarkerTreatment GroupMean Relative Expression (vs. Saline/Saline)% Reduction with SN79 Pretreatment
CD68 mRNA (24h post-treatment) Saline / Methamphetamine~4.5-fold increase~100%
SN79 / MethamphetamineNo significant increase
CD68 Protein (72h post-treatment) Saline / Methamphetamine~3.5-fold increase~100%
SN79 / MethamphetamineNo significant increase
IBA-1 Protein (72h post-treatment) Saline / Methamphetamine~3.0-fold increase~100%
SN79 / MethamphetamineNo significant increase

Table 2: Effect of SN79 on Methamphetamine-Induced Pro-inflammatory Cytokine mRNA Expression in the Striatum (6h post-treatment) [1][2]

CytokineTreatment GroupMean Relative Expression (vs. Saline/Saline)% Attenuation with SN79 Pretreatment
Interleukin-6 (IL-6) Saline / Methamphetamine~14-fold increase~85%
SN79 / Methamphetamine~2-fold increase
Leukemia Inhibitory Factor (LIF) Saline / Methamphetamine~8-fold increase~88%
SN79 / Methamphetamine~1-fold increase
Oncostatin M (OSM) Saline / Methamphetamine~12-fold increase~92%
SN79 / Methamphetamine~1-fold increase

Experimental Protocols

The data presented above were generated from a series of experiments utilizing a well-established rodent model of methamphetamine-induced neuroinflammation. The following is a detailed description of the key experimental protocols.[1][2]

Animal Model and Dosing Regimen
  • Subjects: Male Swiss Webster mice were used for the in vivo studies.

  • Drug Administration:

    • This compound: Administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.

    • Methamphetamine (METH): Administered via i.p. injection at a dose of 5 mg/kg.

  • Treatment Schedule: Mice received four injections of either saline or SN79, followed 15 minutes later by four injections of either saline or METH, with a 2-hour interval between each injection pair.

Tissue Processing and Analysis
  • Tissue Collection: At various time points post-treatment (e.g., 1.5, 3, 6, 12, 24, and 72 hours), mice were euthanized, and their brains were rapidly removed. The striatum was dissected for subsequent analysis.

  • Quantitative Real-Time PCR (qPCR) for mRNA Expression:

    • Total RNA was extracted from striatal tissue using standard protocols.

    • RNA was reverse-transcribed into cDNA.

    • qPCR was performed using specific primers for CD68, IL-6, LIF, OSM, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression was calculated using the comparative Ct method.

  • Immunohistochemistry (IHC) for Protein Expression:

    • Brains were fixed, cryoprotected, and sectioned.

    • Sections were incubated with primary antibodies against CD68 and IBA-1.

    • A secondary antibody conjugated to a fluorescent marker was used for visualization.

    • Images were captured using a fluorescence microscope, and the intensity of the staining was quantified.

  • Western Blotting for Protein Quantification:

    • Proteins were extracted from striatal tissue.

    • Protein concentrations were determined using a BCA assay.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were incubated with primary antibodies against CD68 and IBA-1, followed by a horseradish peroxidase-conjugated secondary antibody.

    • Bands were visualized using an enhanced chemiluminescence substrate and quantified by densitometry.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the modulatory effect of SN79 on microglial activation.

Proposed Mechanism of SN79 in Attenuating Methamphetamine-Induced Microglial Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular METH Methamphetamine SigmaR Sigma Receptor METH->SigmaR Activates DownstreamSignaling Downstream Signaling (e.g., JAK/STAT, NF-κB) SigmaR->DownstreamSignaling SN79 SN79 SN79->SigmaR Antagonizes MicroglialActivation Microglial Activation (Increased CD68, IBA-1) ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-6, LIF, OSM) DownstreamSignaling->MicroglialActivation DownstreamSignaling->ProInflammatoryCytokines

Proposed mechanism of SN79 action.

Experimental Workflow for Assessing SN79 Efficacy cluster_invivo In Vivo Model cluster_analysis Ex Vivo Analysis AnimalModel Male Swiss Webster Mice Dosing Dosing Regimen (4x i.p. injections, 2h intervals) AnimalModel->Dosing TreatmentGroups Treatment Groups: 1. Saline + Saline 2. Saline + METH 3. SN79 + Saline 4. SN79 + METH TissueCollection Striatum Dissection (Multiple Time Points) TreatmentGroups->TissueCollection Dosing->TreatmentGroups qPCR qPCR (CD68, IL-6, LIF, OSM mRNA) TissueCollection->qPCR IHC Immunohistochemistry (CD68, IBA-1 protein) TissueCollection->IHC WesternBlot Western Blot (CD68, IBA-1 protein) TissueCollection->WesternBlot

Experimental workflow diagram.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as an antagonist at sigma receptors. While the precise downstream signaling cascade is an area of active investigation, current evidence suggests the following mechanism:

  • Methamphetamine-Induced Activation: Methamphetamine is known to interact with and activate sigma receptors on microglial cells.[1]

  • Sigma Receptor Antagonism: SN79 competitively binds to sigma receptors, thereby blocking their activation by methamphetamine.[1]

  • Inhibition of Downstream Signaling: By preventing sigma receptor activation, SN79 is hypothesized to inhibit the downstream signaling pathways that lead to microglial activation and the transcription of pro-inflammatory genes. These pathways may include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways, which are known to be key regulators of inflammatory responses in microglia.[3][4][5]

  • Reduced Neuroinflammation: The net effect is a significant reduction in the expression of microglial activation markers (CD68 and IBA-1) and a marked attenuation of the production of pro-inflammatory cytokines of the IL-6 family (IL-6, LIF, and OSM).[1][2]

Conclusion and Future Directions

This compound has demonstrated robust efficacy in attenuating methamphetamine-induced microglial activation and the subsequent release of pro-inflammatory cytokines. Its mechanism of action, centered on the antagonism of sigma receptors, presents a promising and novel therapeutic strategy for a variety of neurological and psychiatric conditions where neuroinflammation is a key pathological feature.

Future research should focus on further elucidating the specific intracellular signaling cascades modulated by SN79 in microglia. Additionally, preclinical studies in other models of neuroinflammation and neurodegeneration are warranted to explore the broader therapeutic potential of this compound. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential next-generation neuroinflammatory modulator.

References

The Potential Therapeutic Applications of SN79 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride, a putative sigma (σ) receptor antagonist, has emerged as a promising therapeutic candidate for mitigating the neurotoxic and neuroinflammatory effects associated with methamphetamine (METH) abuse. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of SN79. It details the compound's binding affinity, its efficacy in in vivo models of METH-induced neurotoxicity, and the underlying mechanism of action involving the attenuation of microglial activation and pro-inflammatory cytokine production. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Methamphetamine (METH) is a potent psychostimulant with a high potential for abuse, leading to significant neurotoxic effects. These effects are characterized by damage to dopaminergic and serotonergic systems, neuroinflammation, and cognitive deficits. A key pathological feature of METH-induced neurotoxicity is the activation of microglia, the resident immune cells of the central nervous system, and the subsequent release of pro-inflammatory cytokines. The sigma (σ) receptor system has been identified as a potential target for therapeutic intervention in METH abuse. This compound is a novel ligand that acts as a putative antagonist at sigma receptors, demonstrating high affinity and selectivity. Preclinical studies have highlighted its potential to counteract METH-induced neurotoxicity, positioning it as a compound of interest for further drug development.

Core Compound Profile: this compound

This compound is a synthetic compound characterized by its high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Its chemical structure is 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride.

Binding Affinity

Quantitative analysis of the binding affinity of SN79 reveals a high affinity for both sigma receptor subtypes, with a notable preference for the σ₂ receptor.

Receptor SubtypeBinding Affinity (Ki)
Sigma-1 (σ₁)27 nM
Sigma-2 (σ₂)7 nM

Table 1: Binding affinities of this compound for sigma-1 and sigma-2 receptors.

Therapeutic Potential in Methamphetamine-Induced Neurotoxicity

In vivo studies have demonstrated the neuroprotective effects of SN79 in a mouse model of METH-induced neurotoxicity. Pre-treatment with SN79 has been shown to attenuate the deleterious effects of METH on dopaminergic and serotonergic neurons and to reduce the associated neuroinflammatory response.

Attenuation of Dopaminergic and Serotonergic Deficits

SN79 pre-treatment significantly mitigates the METH-induced depletion of dopamine (DA) and serotonin (5-HT) in the striatum. Furthermore, it protects against the reduction in the expression of the dopamine transporter (DAT) and the serotonin transporter (SERT).

Treatment GroupStriatal Dopamine Levels (% of Control)Striatal Serotonin Levels (% of Control)Striatal DAT Expression (% of Control)Striatal SERT Expression (% of Control)
Saline + Saline100%100%100%100%
Saline + METHSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
SN79 + METHSignificantly Attenuated ReductionSignificantly Attenuated ReductionSignificantly Attenuated ReductionSignificantly Attenuated Reduction

Table 2: Summary of the neuroprotective effects of SN79 against METH-induced dopaminergic and serotonergic deficits in vivo.

Inhibition of Microglial Activation and Pro-inflammatory Cytokine Upregulation

A key mechanism underlying the neuroprotective effects of SN79 is its ability to suppress METH-induced neuroinflammation. SN79 pre-treatment has been shown to block the METH-induced increase in markers of microglial activation, CD68 and Iba1, in the striatum.[1] Concurrently, SN79 attenuates the upregulation of pro-inflammatory cytokine mRNA levels.

BiomarkerEffect of METHEffect of SN79 Pre-treatment
CD68 (mRNA and protein)IncreasedBlocked Increase
Iba1 (protein)IncreasedBlocked Increase
Leukemia Inhibitory Factor (LIF) mRNAIncreasedAttenuated Increase
Oncostatin M (OSM) mRNAIncreasedAttenuated Increase
Interleukin-6 (IL-6) mRNAIncreasedAttenuated Increase

Table 3: Effect of SN79 on METH-induced markers of microglial activation and pro-inflammatory cytokines in the striatum.

Proposed Mechanism of Action

The neuroprotective effects of SN79 are attributed to its antagonism of sigma receptors, which play a modulatory role in neuroinflammatory processes. METH is known to induce microglial activation, in part, through pathways involving Toll-like receptor 4 (TLR4) and the subsequent activation of the transcription factor nuclear factor-kappa B (NF-κB). As a sigma receptor antagonist, SN79 is hypothesized to interfere with this signaling cascade, thereby preventing the downstream production of pro-inflammatory mediators.

G METH Methamphetamine SigmaR Sigma Receptor METH->SigmaR Activates TLR4 TLR4 METH->TLR4 Activates NFkB NF-κB Activation SigmaR->NFkB SN79 This compound SN79->SigmaR Antagonizes TLR4->NFkB Microglia Microglial Activation NFkB->Microglia Cytokines Pro-inflammatory Cytokines (LIF, OSM, IL-6) Microglia->Cytokines Releases Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity

Caption: Proposed signaling pathway for the neuroprotective action of SN79.

Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vivo Methamphetamine-Induced Neurotoxicity Model

This protocol outlines the establishment of a mouse model of METH-induced neurotoxicity to evaluate the neuroprotective effects of SN79.

G start Start acclimatize Acclimatize Male Swiss Webster Mice start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping sn79_admin Administer SN79 (i.p.) or Saline grouping->sn79_admin meth_admin Administer METH (i.p.) or Saline (4 doses, 2h intervals) sn79_admin->meth_admin 30 min pre-treatment euthanize Euthanize Mice (48h post-treatment) meth_admin->euthanize dissect Dissect Striatum euthanize->dissect analysis Biochemical & Histological Analysis dissect->analysis end End analysis->end

Caption: Experimental workflow for the in vivo neurotoxicity study.

Detailed Methodology:

  • Animals: Male Swiss Webster mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in sterile saline for intraperitoneal (i.p.) injection. Methamphetamine hydrochloride is also dissolved in sterile saline.

  • Treatment Regimen: Mice are pre-treated with SN79 (e.g., 1, 3, or 10 mg/kg, i.p.) or saline 30 minutes prior to the first METH injection. A neurotoxic regimen of METH (e.g., 5-10 mg/kg, i.p.) is administered in four doses at two-hour intervals. Control groups receive saline injections.

  • Tissue Collection: 48 hours after the final METH injection, mice are euthanized, and the striata are rapidly dissected for subsequent analysis.

Quantification of Dopamine and Serotonin by HPLC

High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and serotonin in striatal tissue.

Detailed Methodology:

  • Sample Preparation: Striatal tissue is homogenized in a solution containing a known concentration of an internal standard (e.g., N-acetyl-5-hydroxytryptamine) in 0.1 M perchloric acid. The homogenate is then centrifuged to pellet proteins.

  • HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous-organic solution (e.g., sodium acetate, citric acid, and methanol).

  • Electrochemical Detection: An electrochemical detector is used to measure the oxidation of dopamine and serotonin as they elute from the column.

  • Quantification: The concentrations of dopamine and serotonin in the samples are determined by comparing their peak areas to those of external standards and normalizing to the internal standard.

Immunohistochemistry for Microglial Activation Markers

Immunohistochemistry is performed on brain sections to visualize and quantify the expression of the microglial activation markers CD68 and Iba1.

Detailed Methodology:

  • Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde, followed by post-fixation and cryoprotection. Coronal sections of the striatum are cut on a cryostat.

  • Immunostaining:

    • Sections are washed and then blocked in a solution containing normal goat serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated overnight with primary antibodies against CD68 and Iba1.

    • After washing, sections are incubated with the appropriate fluorescently-labeled secondary antibodies.

    • Sections are counterstained with a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal for CD68 and Iba1 is quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA

qRT-PCR is used to measure the relative mRNA expression levels of pro-inflammatory cytokines in the striatum.

Detailed Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from striatal tissue using a commercial kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The qRT-PCR reaction is performed using a thermal cycler. The reaction mixture contains the cDNA template, specific primers for the target cytokines (LIF, OSM, IL-6) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target cytokine mRNAs is calculated using the ΔΔCt method, with normalization to the reference gene.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for the treatment of methamphetamine-induced neurotoxicity. Its ability to antagonize sigma receptors and subsequently inhibit neuroinflammation provides a novel and promising mechanism of action. The preclinical data summarized in this guide strongly support the continued investigation of SN79. Future research should focus on further elucidating the precise molecular interactions of SN79 with sigma receptors, expanding its evaluation in other models of neuroinflammation and neurodegeneration, and conducting comprehensive pharmacokinetic and toxicological studies to support its progression towards clinical trials. The development of SN79 could offer a much-needed therapeutic option for individuals suffering from the debilitating neurological consequences of methamphetamine abuse.

References

Methodological & Application

Application Notes and Protocols for SC79: An In Vivo Akt Activator

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and experimental protocols for the in vivo use of SC79, a potent and cell-permeable activator of the protein kinase B (Akt) signaling pathway. It is presumed that the initial request for "SN79 dihydrochloride" contained a typographical error, as SC79 is a well-documented compound fitting the described application. SC79 uniquely activates Akt in the cytosol by binding to its pleckstrin homology (PH) domain, making it a valuable tool for studying the diverse cellular processes regulated by Akt, including cell survival, proliferation, and metabolism.[1][2][3][4][5] These protocols are intended for researchers, scientists, and drug development professionals working with animal models to investigate the therapeutic potential of activating the Akt pathway.

Data Presentation: In Vivo Studies of SC79

The following table summarizes key quantitative data from various in vivo studies utilizing SC79, providing a comparative overview of its application across different animal models and disease states.

Animal ModelDisease/Condition ModelDosageAdministration RouteKey FindingsReference
C57 Black/6 MouseIschemic Stroke (MCAO)0.04 mg/g body weightIntraperitoneal (i.p.) injectionA single dose reduced neocortical lesion size by over 35% at 24h and 40% at 1 week post-MCAO.[6][1][5][6]
Sprague-Dawley RatAlcohol-induced Osteonecrosis of the Femoral Head (ONFH)0.2 mg/kg/dayCo-administered with ethanolLowered the incidence of ONFH and increased expression of osteogenic markers (OCN, OPN, COL1). No significant changes in body weight or survival rate were observed.[7][8][7][8]
C57BL/6 MouseFas-induced Fulminant Hepatic Failure10 mg/kgIntraperitoneal (i.p.) injectionProtected mice from lethal doses of Jo2 (anti-Fas antibody).[1][1]
C57BL/6 Moused-galactosamine (d-Gal)/lipopolysaccharide (LPS)-induced Liver Injury10 mg/kgIntraperitoneal (i.p.) injectionProtected mice from TNF-α-mediated liver injury and damage.[6][9][6][9]
Sprague-Dawley RatRenal Ischemia-Reperfusion (I/R) InjuryNot specifiedNot specifiedImproved renal pathology and decreased cell apoptosis following I/R injury.[10][10]
Immunocompromised MicePancreatic Cancer Cell XenograftsNot specifiedNot specifiedInhibited AKT and its downstream targets, exhibiting good antitumor activity.[11][11]

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[12][13][14][15] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][15] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator PDK1.[13][14] At the plasma membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation.[13][14] Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular functions.[12][13] SC79 acts as a unique activator of this pathway by directly binding to the PH domain of Akt, inducing its activation in the cytosol.[2][4][5]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., Bad, GSK3β, FOXO) Akt->Downstream Phosphorylates SC79 SC79 SC79->Akt Directly Activates (Cytosolic) CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes Experimental_Workflow A Acclimatize Mice (1 week) B Randomize into Treatment Groups (Sham, Vehicle, SC79) A->B C Induce Ischemic Stroke (MCAO Surgery) B->C D Administer SC79 (0.04 mg/g) or Vehicle (i.p.) 5 min post-MCAO C->D E Monitor and Assess Neurological Deficits (24h, 48h, 72h) D->E F Sacrifice Animals (e.g., 72h post-MCAO) E->F G Harvest Brains and Measure Infarct Volume (TTC Staining) F->G H Data Analysis and Statistical Evaluation G->H

References

Application Notes and Protocols: Preparation of SN79 Dihydrochloride Solution for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of SN79 dihydrochloride solutions for in vivo parenteral administration. This compound is a potent and selective sigma (σ) receptor antagonist investigated for its neuroprotective properties. Proper solubilization and formulation are critical for its bioavailability and the reproducibility of experimental results. This document outlines the necessary materials, equipment, and a step-by-step procedure for dissolving this compound in a sterile saline solution suitable for injection in preclinical research models.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of an this compound solution for injection based on established in vivo studies.

ParameterValueSource
Compound This compoundN/A
Vehicle Sterile Saline (0.9% NaCl)[1]
Dosage Range 3 mg/kg[1][2]
Injection Volume 0.1 mL per 10 g of body weight[1]
Route of Administration Intraperitoneal (IP)[1]

Experimental Protocol: Preparation of this compound for Injection

This protocol details the steps to prepare a sterile solution of this compound for in vivo administration.

2.1. Materials

  • This compound powder

  • Sterile saline solution (0.9% sodium chloride) for injection

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, pyrogen-free filter (0.22 µm pore size)

  • Sterile syringes and needles

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

2.2. Procedure

  • Calculate the Required Amount of this compound:

    • Determine the desired concentration of the dosing solution based on the target dose (e.g., 3 mg/kg) and the injection volume (0.1 mL/10 g, which is equivalent to 10 mL/kg).

    • Calculation Example: For a 3 mg/kg dose, the concentration of the solution should be 0.3 mg/mL. To prepare 10 mL of this solution, 3 mg of this compound is required.

  • Weighing the Compound:

    • Using a calibrated analytical balance, accurately weigh the calculated amount of this compound powder.

    • Transfer the powder to a sterile conical tube.

  • Dissolution:

    • Add the required volume of sterile saline solution to the conical tube containing the this compound powder.[1]

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm filter to the syringe.

    • Filter the solution into a new, sterile vial or tube. This step removes any potential microbial contamination.

  • Storage and Handling:

    • The freshly prepared solution should be used immediately if possible.

    • If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated.

Visualizations

Diagram 1: Experimental Workflow for this compound Solution Preparation

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Sterilization and Use a Calculate Required Mass of this compound b Weigh this compound a->b c Add Sterile Saline b->c d Vortex Vigorously c->d e Visually Inspect for Particulates d->e f Sonicate if Necessary e->f Particulates Present g Sterile Filter (0.22 µm) e->g Clear Solution f->g h Store Appropriately or Use Immediately g->h

Workflow for preparing this compound injectable solution.

Diagram 2: SN79 Signaling Pathway in Neuroprotection

SN79, as a sigma receptor antagonist, has been shown to attenuate methamphetamine-induced neurotoxicity by blocking the OSMR/gp130 signaling pathway and subsequent STAT3 phosphorylation.[3]

G cluster_0 Methamphetamine-Induced Neurotoxicity cluster_1 Protective Effect of SN79 METH Methamphetamine SigmaR Sigma Receptor METH->SigmaR OSMR OSMR/gp130 SigmaR->OSMR Activates JAK2 JAK2 OSMR->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Astrogliosis Astrogliosis & Neuroinflammation pSTAT3->Astrogliosis SN79 SN79 SN79->SigmaR Antagonizes

SN79 blocks methamphetamine-induced neuroinflammatory signaling.

References

Application Notes and Protocols for SC79, a Putative Subject of Interest

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Name: The initial request specified "SN79 dihydrochloride." However, an extensive search of scientific literature and chemical databases yielded no compound with this designation. It is highly probable that this was a typographical error and the intended compound of interest is SC79 , a well-characterized and commercially available Akt activator. The following application notes and protocols are based on the available data for SC79.

Introduction to SC79

SC79 is a cell-permeable small molecule that has been identified as a unique activator of the protein kinase B (Akt) signaling pathway.[1][2] Unlike physiological activators that promote Akt translocation to the cell membrane, SC79 activates Akt within the cytosol.[1][3] It achieves this by binding to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that renders it more susceptible to phosphorylation by upstream kinases such as PDK1.[1][3] This leads to the phosphorylation of Akt at key residues Thr308 and Ser473, resulting in its activation.[1] The activation of the Akt signaling pathway is crucial for regulating a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. Consequently, SC79 has emerged as a valuable research tool for investigating the physiological and pathological roles of Akt signaling.

Solubility of SC79 in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of SC79 for research applications. It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] For cell culture experiments, it is crucial to use high-purity, sterile DMSO and to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤0.5%) to avoid cytotoxicity.[5]

Table 1: Solubility of SC79 in DMSO

Vendor/SourceReported Solubility in DMSO
Selleck Chemicals73 mg/mL (200.12 mM)
Cayman Chemical30 mg/mL
Sigma-Aldrich50 mg/mL
MedChemExpress100 mg/mL (274.14 mM) (ultrasonication recommended)
TargetMol242.5 mg/mL (664.78 mM) (sonication is recommended)

Note: Solubility can be affected by factors such as the purity of the compound, the specific batch, temperature, and the presence of moisture in the DMSO. It is always recommended to start with a small amount to confirm solubility before preparing a large stock solution.

Experimental Protocols

Preparation of a 10 mM SC79 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SC79 in DMSO.

Materials:

  • SC79 powder (Molecular Weight: 364.78 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of SC79: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 364.78 g/mol = 3.6478 mg

  • Weigh the SC79 powder: Carefully weigh out approximately 3.65 mg of SC79 powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolve in DMSO: Add the weighed SC79 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution until the SC79 is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, as recommended by some suppliers.[6][7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1] Once in solution, it is recommended to use within 2 months to prevent loss of potency.[1]

General Protocol for Treating Cells with SC79

This protocol provides a general guideline for treating cultured cells with SC79. The optimal concentration and treatment time will vary depending on the cell type and the specific experimental goals and should be determined empirically.

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • SC79 stock solution in DMSO (e.g., 10 mM)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solution:

    • Thaw an aliquot of the SC79 stock solution at room temperature.

    • Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. It is crucial to perform this dilution immediately before use.

    • Important: To avoid precipitation, it is recommended to add the SC79/DMSO stock solution to the culture medium and mix well, rather than adding the medium to the stock solution. A stepwise dilution may also be beneficial.[5]

    • Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤0.5%). For example, to achieve a 10 µM final concentration of SC79 from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

  • Cell Treatment:

    • Remove the old culture medium from the cells.

    • Wash the cells once with sterile PBS (optional).

    • Add the freshly prepared culture medium containing the desired concentration of SC79 to the cells.

    • Include a vehicle control by treating a parallel set of cells with the same final concentration of DMSO in the culture medium.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to assess Akt phosphorylation, cell viability assays, or gene expression analysis.

Mechanism of Action and Signaling Pathway

SC79 acts as a direct activator of Akt.[2] It bypasses the need for upstream signaling events that typically lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent recruitment of Akt to the plasma membrane. Instead, SC79 binds to the PH domain of cytosolic Akt, inducing a conformational change that facilitates its phosphorylation and activation by constitutively active upstream kinases like PDK1.[1][3]

Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of numerous cellular processes. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival.[3]

SC79_Akt_Signaling_Pathway SC79 SC79 Akt_inactive Inactive Cytosolic Akt SC79->Akt_inactive Binds to PH domain Akt_active Active Cytosolic Akt (p-Thr308, p-Ser473) Akt_inactive->Akt_active Conformational Change PDK1 PDK1 PDK1->Akt_active Phosphorylation Downstream_Targets Downstream Targets (e.g., GSK3β, FOXO) Akt_active->Downstream_Targets Phosphorylation Cellular_Responses Cellular Responses (Survival, Growth, Proliferation) Downstream_Targets->Cellular_Responses

Caption: SC79-mediated activation of the Akt signaling pathway.

Research Applications of SC79

The ability of SC79 to specifically activate Akt has made it a valuable tool in a variety of research areas:

  • Neuroprotection: SC79 has been shown to protect neurons from excitotoxicity and ischemia-induced cell death in both in vitro and in vivo models.[3][8]

  • Hepatoprotection: It can protect hepatocytes from TNF-α-mediated apoptosis and alleviate drug-induced liver injury.[1][9]

  • Cancer Research: SC79 is used to study the role of Akt signaling in cancer cell proliferation, survival, and resistance to therapy.

  • Metabolic Studies: It is employed to investigate the role of Akt in regulating glucose metabolism and insulin signaling.

  • Cardioprotection: Research suggests that SC79 can protect cardiac cells from ischemia-reperfusion injury.

  • Osteogenesis: SC79 has been investigated for its potential to promote bone formation and protect against alcohol-induced osteonecrosis.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of SC79 on a specific cellular process.

SC79_Experimental_Workflow start Start prepare_stock Prepare SC79 Stock Solution in DMSO start->prepare_stock seed_cells Seed Cells in Culture Plates start->seed_cells prepare_working Prepare Working Solution of SC79 in Culture Medium prepare_stock->prepare_working treat_cells Treat Cells with SC79 (and Vehicle Control) seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate downstream_analysis Downstream Analysis (e.g., Western Blot, Viability Assay) incubate->downstream_analysis end End downstream_analysis->end

Caption: A generalized experimental workflow for using SC79 in cell culture.

References

Application Notes and Protocols for SN79 Dihydrochloride in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN79 dihydrochloride is a potent and selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 subtypes. It has demonstrated significant neuroprotective properties in preclinical models of methamphetamine-induced neurotoxicity. These application notes provide a comprehensive overview of the use of this compound in neuroprotection assays, including detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from key neuroprotection assays investigating the effects of this compound against methamphetamine (METH)-induced neurotoxicity.

Table 1: Effect of SN79 on METH-Induced Apoptosis and Necrosis in NG108-15 Cells

TreatmentSN79 Concentration (nM)METH Concentration (µM)% Apoptotic Cells (Mean ± SEM)% Necrotic Cells (Mean ± SEM)
Control00N/AN/A
METH0300IncreasedIncreased
METH + SN791300Significantly ReducedSignificantly Reduced
METH + SN7910300Significantly ReducedSignificantly Reduced
METH + SN79100300Significantly ReducedSignificantly Reduced
METH01000IncreasedIncreased
METH + SN7911000Significantly ReducedSignificantly Reduced
METH + SN79101000Significantly ReducedSignificantly Reduced
METH + SN791001000Significantly ReducedSignificantly Reduced

Table 2: In Vivo Neuroprotective Effects of SN79 Against METH-Induced Neurotoxicity in Mice

Treatment GroupSN79 Dose (mg/kg)METH Dose (mg/kg)Striatal Dopamine Levels (% of Control)Striatal SERT Immunoreactivity (% of Control)
Saline + Saline00100100
Saline + METH05 (x4)Significantly ReducedSignificantly Reduced[1]
SN79 + METH3 (x4)5 (x4)Significantly Attenuated ReductionSignificantly Attenuated Reduction[1]
SN79 + Saline3 (x4)0No Significant EffectNo Significant Effect[1]

Table 3: Effect of SN79 on METH-Induced Microglial Activation and Pro-inflammatory Cytokine Expression in Mouse Striatum

Treatment GroupSN79 Dose (mg/kg)METH Dose (mg/kg)CD68 mRNA Expression (Fold Change)IBA-1 Protein Expression (% of Control)IL-6 mRNA Expression (Fold Change)OSM mRNA Expression (Fold Change)LIF mRNA Expression (Fold Change)
Saline + Saline001100111
Saline + METH05 (x4)Significantly Increased[2][3]Significantly Increased[3]Significantly Increased[2][3]Significantly Increased[2][3]Significantly Increased[2][3]
SN79 + METH3 (x4)5 (x4)Significantly Reduced[2][3]Significantly Reduced[3]Significantly Attenuated[2][3]Significantly Attenuated[2][3]Significantly Attenuated[2][3]

Experimental Protocols

Cell Viability Assay (Apoptosis and Necrosis)

This protocol is designed to assess the neuroprotective effects of SN79 against METH-induced cell death in a neuronal cell line (e.g., NG108-15).

Materials:

  • This compound

  • Methamphetamine hydrochloride

  • NG108-15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hoechst 33342 stain

  • Propidium Iodide (PI) stain

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture NG108-15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

    • Following pre-treatment, expose the cells to methamphetamine hydrochloride (e.g., 300 µM, 1000 µM) for 24 hours. Include appropriate vehicle controls.

  • Staining:

    • After 24 hours, remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add a staining solution containing Hoechst 33342 (to stain the nuclei of all cells) and Propidium Iodide (to stain the nuclei of necrotic cells) to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple fields per well.

    • Quantify the number of apoptotic cells (condensed or fragmented nuclei stained with Hoechst 33342) and necrotic cells (stained with PI).

    • Calculate the percentage of apoptotic and necrotic cells relative to the total number of cells (stained with Hoechst 33342).

In Vivo Model of Methamphetamine-Induced Neurotoxicity

This protocol describes a mouse model to evaluate the neuroprotective effects of SN79 in vivo.

Materials:

  • This compound

  • Methamphetamine hydrochloride

  • Male Swiss Webster mice

  • Saline solution

  • Syringes and needles for injections

  • Equipment for tissue collection and processing (e.g., dissection tools, homogenizer)

  • HPLC-ECD system for neurotransmitter analysis

  • Immunohistochemistry reagents

Procedure:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle (saline) four times at 2-hour intervals.

    • Administer methamphetamine hydrochloride (e.g., 5 mg/kg, intraperitoneally) or vehicle (saline) four times at 2-hour intervals, typically 30 minutes after each SN79/vehicle injection.

  • Tissue Collection:

    • Euthanize the mice at a specified time point after the last injection (e.g., 48 or 72 hours).

    • Rapidly dissect the striatum from the brain on an ice-cold surface.

  • Neurochemical Analysis:

    • Homogenize the striatal tissue in an appropriate buffer.

    • Analyze the levels of dopamine and serotonin and their metabolites using an HPLC-ECD system.

  • Immunohistochemistry:

    • For a separate cohort of animals, perfuse with paraformaldehyde and process the brains for immunohistochemistry.

    • Stain brain sections for markers of dopaminergic (e.g., Tyrosine Hydroxylase) and serotonergic (e.g., SERT) neurons to assess neuronal integrity.

Microglial Activation and Cytokine Analysis

This protocol outlines the assessment of SN79's anti-inflammatory effects in the brain.

Materials:

  • Reagents from the in vivo protocol

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Antibodies for CD68 and IBA-1 (for Western blot or immunohistochemistry)

  • Western blot reagents and equipment

Procedure:

  • Tissue Collection and Processing:

    • Following the in vivo protocol, collect striatal tissue.

    • For RNA analysis, snap-freeze the tissue in liquid nitrogen.

    • For protein analysis, homogenize the tissue in lysis buffer.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from the striatal tissue.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using specific primers for microglial activation markers (CD68, IBA-1) and pro-inflammatory cytokines (IL-6, OSM, LIF).

    • Normalize the expression levels to a housekeeping gene.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against IBA-1.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Workflows

G cluster_METH Methamphetamine (METH) Insult cluster_SN79 SN79 Intervention cluster_receptors cluster_downstream Downstream Neurotoxic Cascade cluster_outcome Neuroprotective Outcome METH Methamphetamine SigmaR Sigma (σ) Receptors (σ1 and σ2) METH->SigmaR Agonist-like effect SN79 This compound SN79->SigmaR Antagonist ROS_RNS ↑ Reactive Oxygen/Nitrogen Species (ROS/RNS) SN79->ROS_RNS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress SN79->ER_Stress STAT3 ↑ p-STAT3 SN79->STAT3 Microglia Microglial Activation SN79->Microglia Cytokines ↑ Pro-inflammatory Cytokines (IL-6, etc.) SN79->Cytokines Caspase Caspase Activation SN79->Caspase Neuroprotection Neuroprotection SN79->Neuroprotection SigmaR->ROS_RNS SigmaR->ER_Stress SigmaR->STAT3 Mito_Dys Mitochondrial Dysfunction ROS_RNS->Mito_Dys ER_Stress->Caspase Mito_Dys->Caspase STAT3->Microglia Microglia->Cytokines Apoptosis Apoptosis & Neuronal Death Cytokines->Apoptosis Caspase->Apoptosis

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_outcome Outcome Cell_Culture Neuronal Cell Culture (e.g., NG108-15) SN79_Pretreat SN79 Pre-treatment (Varying Concentrations) Cell_Culture->SN79_Pretreat METH_Exposure Methamphetamine Exposure SN79_Pretreat->METH_Exposure Viability_Assay Cell Viability Assay (Hoechst/PI Staining) METH_Exposure->Viability_Assay Data_Analysis_vitro Quantify Apoptosis & Necrosis Viability_Assay->Data_Analysis_vitro Outcome Assessment of Neuroprotective Efficacy Data_Analysis_vitro->Outcome Animal_Model Mouse Model of METH Neurotoxicity SN79_Admin SN79 Administration Animal_Model->SN79_Admin METH_Admin METH Administration SN79_Admin->METH_Admin Tissue_Harvest Harvest Striatal Tissue METH_Admin->Tissue_Harvest Neurochem Neurochemical Analysis (HPLC-ECD) Tissue_Harvest->Neurochem IHC Immunohistochemistry (SERT, TH) Tissue_Harvest->IHC qPCR_WB qRT-PCR & Western Blot (Microglia, Cytokines) Tissue_Harvest->qPCR_WB Data_Analysis_vivo Analyze Neurotransmitter Levels, Protein & Gene Expression Neurochem->Data_Analysis_vivo IHC->Data_Analysis_vivo qPCR_WB->Data_Analysis_vivo Data_Analysis_vivo->Outcome

References

Application Notes and Protocols: Assessing the Effect of SN79 Dihydrochloride on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN79 dihydrochloride is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with binding affinities (Ki) of 27 nM and 7 nM, respectively[1]. As a putative sigma receptor antagonist, SN79 has demonstrated the ability to mitigate methamphetamine-induced depletion of striatal dopamine and serotonin in preclinical models[1]. This suggests a potential therapeutic role for SN79 in conditions associated with dysregulated monoaminergic systems. These application notes provide a detailed protocol for assessing the in vivo effects of this compound on dopamine and serotonin levels in the rodent brain, utilizing the technique of intracerebral microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Putative Signaling Pathways of this compound

SN79's interaction with both σ1 and σ2 receptors suggests a complex mechanism of action involving the modulation of multiple intracellular signaling cascades. The following diagrams illustrate the potential pathways through which SN79 may influence neuronal function and neurotransmitter release.

Sigma-1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane / ER-Mitochondria Interface cluster_intracellular Intracellular SN79 This compound Sigma1 Sigma-1 Receptor SN79->Sigma1 Antagonist IonChannels Voltage-gated Ion Channels (Ca²⁺, K⁺) Sigma1->IonChannels Modulates NMDAR NMDA Receptor Sigma1->NMDAR Modulates Ca_signaling Ca²⁺ Signaling Modulation Sigma1->Ca_signaling Regulates SrcKinase Src Kinase Sigma1->SrcKinase Interacts with BDNF_signaling BDNF Signaling Sigma1->BDNF_signaling Impacts Neurotransmitter_Release Modulation of Dopamine & Serotonin Release Ca_signaling->Neurotransmitter_Release SrcKinase->Neurotransmitter_Release BDNF_signaling->Neurotransmitter_Release

Caption: Putative Sigma-1 Receptor Signaling Pathway for SN79.

Sigma-2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Endoplasmic Reticulum Membrane cluster_intracellular Intracellular SN79 This compound Sigma2 Sigma-2 Receptor (TMEM97) SN79->Sigma2 Antagonist Cholesterol_Homeostasis Cholesterol Homeostasis Sigma2->Cholesterol_Homeostasis Autophagy Autophagy Sigma2->Autophagy Ras_ERK Ras/ERK Pathway Sigma2->Ras_ERK PI3K_Akt PI3K/Akt Pathway Sigma2->PI3K_Akt Neuronal_Function Modulation of Neuronal Function Ras_ERK->Neuronal_Function PI3K_Akt->Neuronal_Function

Caption: Putative Sigma-2 Receptor Signaling Pathway for SN79.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocol.

Table 1: Baseline and Post-Administration Neurotransmitter Levels (pg/µL)

Treatment GroupTime PointDopamine (DA)Serotonin (5-HT)DOPAC5-HIAA
VehicleBaseline
30 min
60 min
90 min
120 min
SN79 (Dose 1)Baseline
30 min
60 min
90 min
120 min
SN79 (Dose 2)Baseline
30 min
60 min
90 min
120 min
SN79 (Dose 3)Baseline
30 min
60 min
90 min
120 min

DOPAC: 3,4-Dihydroxyphenylacetic acid; 5-HIAA: 5-Hydroxyindoleacetic acid

Table 2: Area Under the Curve (AUC) Analysis of Neurotransmitter Levels

Treatment GroupDopamine (DA) AUCSerotonin (5-HT) AUC
Vehicle
SN79 (Dose 1)
SN79 (Dose 2)
SN79 (Dose 3)

Experimental Protocols

This section details the methodology for assessing the effect of this compound on dopamine and serotonin levels using in vivo microdialysis in rodents.

Experimental Workflow

Experimental_Workflow Animal_Acclimation 1. Animal Acclimation (1 week) Surgery 2. Stereotaxic Surgery (Guide Cannula Implantation) Animal_Acclimation->Surgery Recovery 3. Post-Surgical Recovery (1 week) Surgery->Recovery Habituation 4. Habituation to Microdialysis Setup (2 days) Recovery->Habituation Probe_Insertion 5. Microdialysis Probe Insertion Habituation->Probe_Insertion Baseline_Collection 6. Baseline Sample Collection (e.g., 4 x 30 min fractions) Probe_Insertion->Baseline_Collection Drug_Administration 7. SN79 or Vehicle Administration (i.p. or s.c.) Baseline_Collection->Drug_Administration Post_Admin_Collection 8. Post-Administration Sample Collection (e.g., 6 x 30 min fractions) Drug_Administration->Post_Admin_Collection Sample_Analysis 9. HPLC-ECD or LC-MS/MS Analysis Post_Admin_Collection->Sample_Analysis Data_Analysis 10. Data Analysis and Interpretation Sample_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis study.

Detailed Methodologies

1. Animal Subjects and Housing

  • Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.

2. Stereotaxic Surgery: Guide Cannula Implantation

  • Anesthesia: Anesthetize the animal with isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.

  • Stereotaxic Frame: Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum or prefrontal cortex).

    • Implant a guide cannula (e.g., CMA 12) to the desired coordinates.

    • Secure the cannula to the skull with dental cement and anchor screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least one week.

3. In Vivo Microdialysis

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Equilibration: Allow a 90-120 minute equilibration period after probe insertion before collecting baseline samples.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes.

    • Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Continue collecting dialysate samples for at least 120-180 minutes post-administration.

  • Sample Handling: Immediately add a small volume of antioxidant solution (e.g., perchloric acid) to each collected sample and store at -80°C until analysis.

4. Neurotransmitter Analysis: HPLC-ECD

  • Instrumentation: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.

  • Mobile Phase: A buffered solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. A typical mobile phase for simultaneous detection of dopamine and serotonin could be a phosphate buffer with EDTA, sodium dodecyl sulfate, and methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 30-35°C.

    • Injection Volume: 10-20 µL.

  • Electrochemical Detection:

    • Set the detector potential to an optimal voltage for the oxidation of dopamine and serotonin (e.g., +0.65 to +0.75 V).

  • Quantification:

    • Generate a standard curve with known concentrations of dopamine, serotonin, DOPAC, and 5-HIAA.

    • Calculate the concentration of neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.

5. Data Analysis

  • Express neurotransmitter concentrations as a percentage of the average baseline levels for each animal.

  • Perform statistical analysis (e.g., two-way ANOVA with repeated measures followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle group over time.

  • Calculate the Area Under the Curve (AUC) for the post-administration period to assess the overall effect of the treatment.

Conclusion

This document provides a comprehensive protocol for investigating the effects of this compound on neurotransmitter levels. The combination of in vivo microdialysis and HPLC-ECD offers a robust and sensitive method to elucidate the neurochemical profile of this novel sigma receptor ligand. The provided templates for data presentation and detailed experimental procedures are intended to facilitate the design and execution of these studies, ultimately contributing to a better understanding of SN79's therapeutic potential.

References

Application Notes and Protocols: SN79 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "SN79 dihydrochloride" did not yield any specific information regarding its applications in cell culture, its mechanism of action, or any associated experimental protocols. The scientific literature and available databases do not appear to contain data for a compound with this designation.

It is possible that "this compound" may be an internal compound name not yet in the public domain, a typographical error, or a misunderstanding of a different compound's name.

For instance, a similarly named compound, SC79 , is a known activator of the Akt signaling pathway and is used in cell culture to study cell survival and proliferation.

To provide the requested detailed application notes and protocols, please verify the exact name and, if possible, the chemical structure or CAS number of the compound of interest.

Below are generic templates for the types of information that would be provided if data on "this compound" were available.

[Hypothetical] Application Notes for this compound

Compound Description: [Hypothetical description of this compound, its target, and its expected effects in cell culture.]

Key Applications in Cell Culture:

  • [Hypothetical Application 1, e.g., Induction of Apoptosis in Cancer Cell Lines]

  • [Hypothetical Application 2, e.g., Inhibition of Pro-inflammatory Cytokine Secretion]

  • [Hypothetical Application 3, e.g., Modulation of a Specific Signaling Pathway]

Mechanism of Action:

[Hypothetical explanation of how this compound is thought to exert its effects at a molecular level.]

dot

Caption: Hypothetical signaling pathway for this compound.

[Hypothetical] Quantitative Data Summary

Cell LineAssay TypeParameterValueReference
[e.g., A549][e.g., Cell Viability]IC50[e.g., 10 µM][N/A]
[e.g., HeLa][e.g., Apoptosis]% Apoptotic Cells at 24h[e.g., 60%][N/A]
[e.g., Jurkat][e.g., Cytokine Release]IL-6 Inhibition[e.g., 85%][N/A]

[Hypothetical] Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Adherent or suspension cells of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Workflow:

dot

MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis A Seed cells in a 96-well plate B Treat cells with varying concentrations of SN79 A->B C Add MTT solution to each well B->C D Incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for assessing cell viability with MTT assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of [Hypothetical Target] Phosphorylation

Objective: To determine if this compound affects the phosphorylation status of a target protein in a specific signaling pathway.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Please provide the correct compound name to receive accurate and detailed Application Notes and Protocols.

Application Notes and Protocols for SN79 Dihydrochloride in Sigma Receptor Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN79 dihydrochloride is a potent and selective ligand for sigma (σ) receptors, demonstrating high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[1][2] As a putative sigma receptor antagonist, SN79 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these unique receptor proteins.[2][3] Sigma receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various central nervous system (CNS) disorders, including substance abuse and neurodegenerative diseases, as well as for cancer.[4][5]

These application notes provide a comprehensive overview of the use of this compound in studying sigma receptor function, including its pharmacological profile, detailed experimental protocols for in vitro and in vivo studies, and a summary of its effects on relevant signaling pathways.

Pharmacological Data

SN79 exhibits nanomolar affinity for both sigma-1 and sigma-2 receptors, with a slightly higher affinity for the sigma-2 subtype. It displays selectivity for sigma receptors over a panel of other neurotransmitter receptors and transporters.[1][2]

LigandReceptor SubtypeBinding Affinity (Ki, nM)Reference
SN79Sigma-1 (σ₁)27[1][2]
SN79Sigma-2 (σ₂)7[1][2]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard procedures for characterizing the binding of ligands to sigma receptors.

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • This compound

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain, rat liver, or transfected cell lines)

  • Radioligands:

    • For σ₁ receptors: [³H]-(+)-pentazocine

    • For σ₂ receptors: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

  • Masking agent for σ₂ assay: (+)-pentazocine (to block binding of [³H]-DTG to σ₁ receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-300 µg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation

    • 50 µL of radioligand at a concentration near its Kd value (e.g., 5 nM for [³H]-(+)-pentazocine; 10 nM for [³H]-DTG). For the σ₂ assay, also add (+)-pentazocine to a final concentration of 300 nM.

    • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or a high concentration of a known sigma ligand like haloperidol (10 µM) for non-specific binding.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of SN79 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

2. Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of SN79 on the viability of cancer cell lines.

Objective: To evaluate the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., SK-N-SH neuroblastoma)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include vehicle-treated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC₅₀ value.

In Vivo Studies

1. Methamphetamine-Induced Neurotoxicity Model in Mice

This protocol is based on studies demonstrating the neuroprotective effects of SN79 against methamphetamine-induced toxicity.[2]

Objective: To assess the ability of this compound to attenuate methamphetamine-induced hyperthermia, neuroinflammation, and dopaminergic neurotoxicity.

Materials:

  • This compound

  • (+)-Methamphetamine hydrochloride

  • Male Swiss Webster mice (25-30 g)

  • Sterile saline solution

  • Rectal probe for temperature measurement

  • Equipment for tissue collection and processing (e.g., for immunohistochemistry or Western blotting)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing Regimen:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally - i.p.) or vehicle (saline) 30 minutes prior to each methamphetamine injection.

    • Administer methamphetamine (e.g., 5-10 mg/kg, i.p.) or saline every 2 hours for a total of four injections.

  • Hyperthermia Measurement: Measure the core body temperature of the mice using a rectal probe before the first injection and 60 minutes after each methamphetamine injection.

  • Tissue Collection: Euthanize the mice at a specified time point after the last injection (e.g., 24 or 48 hours for neurotoxicity markers, earlier for cytokine analysis).

  • Endpoint Analysis:

    • Immunohistochemistry/Western Blot: Analyze brain tissue (striatum) for markers of microglial activation (Iba1, CD68) and dopaminergic neurotoxicity (dopamine transporter - DAT, and serotonin transporter - SERT).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6) in brain homogenates using ELISA or qPCR.

Signaling Pathways and Mechanisms of Action

SN79, as a sigma receptor antagonist, is thought to exert its effects by blocking the actions of endogenous or exogenous sigma receptor agonists. The precise signaling pathways modulated by SN79 are still under investigation, but current evidence points to its role in regulating neuroinflammation and cellular stress responses.

1. Modulation of Neuroinflammation

In the context of methamphetamine-induced neurotoxicity, SN79 has been shown to mitigate the activation of microglia, the resident immune cells of the brain.[6][7] This is evidenced by the reduced expression of microglial activation markers such as CD68 and Iba1.[6][7] Furthermore, SN79 attenuates the upregulation of pro-inflammatory cytokines like Interleukin-6 (IL-6).[6][7] The antagonistic action of SN79 at sigma receptors, particularly the sigma-1 receptor, appears to interfere with the signaling cascade that leads to neuroinflammation.

G cluster_0 Methamphetamine-induced Neurotoxicity METH Methamphetamine SigmaR Sigma Receptors (σ₁/σ₂) METH->SigmaR Agonist action Microglia Microglial Activation SigmaR->Microglia Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Microglia->Cytokines Release Neurotoxicity Dopaminergic Neurotoxicity Microglia->Neurotoxicity Cytokines->Neurotoxicity SN79 SN79 SN79->SigmaR Antagonist action

SN79's role in mitigating neuroinflammation.

2. Regulation of Apoptosis in Cancer Cells

Derivatives of SN79 have been investigated for their potential as anti-cancer agents.[8] Sigma-2 receptors are often overexpressed in proliferating tumor cells, and ligands targeting these receptors can induce apoptosis.[8] While SN79 itself is primarily characterized as an antagonist, its derivatives have been shown to induce apoptosis in cancer cell lines. This suggests that modulation of sigma-2 receptor function can trigger programmed cell death pathways.

G cluster_1 Sigma-2 Receptor Modulation in Cancer SN79_deriv SN79 Derivatives Sigma2R Sigma-2 Receptor (σ₂) SN79_deriv->Sigma2R Modulation Apoptosis Apoptosis Sigma2R->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Induces death in

Modulation of apoptosis by SN79 derivatives.

Experimental Workflows

In Vitro Study Workflow

G cluster_2 In Vitro Workflow start Start binding_assay Radioligand Binding Assay start->binding_assay cell_culture Cell Culture (e.g., SK-N-SH) start->cell_culture data_analysis Data Analysis (Ki, IC₅₀) binding_assay->data_analysis viability_assay Cell Viability (MTT) Assay cell_culture->viability_assay viability_assay->data_analysis end End data_analysis->end

Workflow for in vitro characterization of SN79.

In Vivo Study Workflow

G cluster_3 In Vivo Workflow start_vivo Start acclimation Animal Acclimation start_vivo->acclimation dosing SN79 & Methamphetamine Dosing acclimation->dosing monitoring Hyperthermia Monitoring dosing->monitoring tissue_collection Tissue Collection (Brain) dosing->tissue_collection data_analysis_vivo Data Analysis monitoring->data_analysis_vivo analysis IHC/Western/ELISA tissue_collection->analysis analysis->data_analysis_vivo end_vivo End data_analysis_vivo->end_vivo

Workflow for in vivo evaluation of SN79.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of sigma-1 and sigma-2 receptors in health and disease. Its antagonistic properties make it particularly useful for studying the consequences of sigma receptor blockade in various experimental models. The protocols and information provided herein offer a foundation for researchers to design and execute studies aimed at further understanding sigma receptor function and exploring their therapeutic potential.

References

Application Notes and Protocols for Long-Term Administration of a Novel Compound (SN79 Dihydrochloride) in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a generalized template for the long-term administration of a hypothetical novel compound, designated here as "SN79 dihydrochloride," in rodent models. As of the date of this document, specific preclinical data for a compound with this exact designation is not publicly available. Therefore, the following information is based on established principles of preclinical toxicology and pharmacology for new chemical entities and should be adapted based on the known properties of the actual test substance.

Introduction

These application notes provide a framework for conducting long-term administration studies of this compound in rodents. The primary objectives of such studies are to evaluate the safety profile, pharmacokinetic properties, and potential therapeutic effects of the compound over an extended period. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Effective data management is crucial for the interpretation of long-term studies. All quantitative data should be meticulously recorded and organized. The following tables represent examples of how data from a 90-day rodent study could be structured.

Table 1: Body Weight (g) of Rats Receiving this compound (Mean ± SD)

GroupDay 0Day 30Day 60Day 90
Vehicle Control (Male) 250 ± 15350 ± 20425 ± 25480 ± 30
Vehicle Control (Female) 180 ± 10240 ± 15280 ± 20310 ± 20
Low Dose (Male) 252 ± 14348 ± 18420 ± 22475 ± 28
Low Dose (Female) 181 ± 11238 ± 14275 ± 18305 ± 19
Mid Dose (Male) 249 ± 16345 ± 21415 ± 28465 ± 35
Mid Dose (Female) 179 ± 9235 ± 16270 ± 21300 ± 22
High Dose (Male) 251 ± 15330 ± 25390 ± 30440 ± 40
High Dose (Female) 180 ± 10225 ± 18260 ± 25290 ± 28
*Indicates statistically significant difference from vehicle control (p < 0.05)

Table 2: Hematology Parameters in Rats after 90-Day Administration of this compound (Mean ± SD)

ParameterVehicle ControlLow DoseMid DoseHigh Dose
WBC (10^3/µL) 8.5 ± 1.28.7 ± 1.49.0 ± 1.510.5 ± 2.0
RBC (10^6/µL) 7.2 ± 0.57.1 ± 0.66.9 ± 0.56.2 ± 0.8
Hemoglobin (g/dL) 14.5 ± 1.014.3 ± 1.213.9 ± 1.112.5 ± 1.5
Platelets (10^3/µL) 850 ± 150840 ± 160820 ± 140750 ± 180
Indicates statistically significant difference from vehicle control (p < 0.05)

Table 3: Serum Chemistry Parameters in Rats after 90-Day Administration of this compound (Mean ± SD)

ParameterVehicle ControlLow DoseMid DoseHigh Dose
ALT (U/L) 40 ± 842 ± 955 ± 1285 ± 20
AST (U/L) 120 ± 20125 ± 25150 ± 30210 ± 45
BUN (mg/dL) 20 ± 421 ± 524 ± 628 ± 8
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.8 ± 0.2
*Indicates statistically significant difference from vehicle control (p < 0.05)

Experimental Protocols

The following are detailed methodologies for key experiments in a long-term rodent study.

Animal Husbandry and Acclimation
  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Age: Young adult animals (e.g., 6-8 weeks old) are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard rodent chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of the study to minimize stress.

Dose Formulation and Administration
  • Formulation: this compound should be formulated in a suitable vehicle (e.g., sterile water, saline, or a specific buffer). The stability and homogeneity of the formulation should be confirmed prior to the study.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group should be included. Dose selection should be based on preliminary acute toxicity studies.

  • Route of Administration: The intended clinical route of administration should be used if possible (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).

  • Frequency and Duration: Dosing should occur at the same time each day for the duration of the study (e.g., 28, 90, or 180 days).

In-Life Observations and Measurements
  • Clinical Signs: Animals should be observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.

  • Body Weight: Body weight should be recorded at least weekly.

  • Food and Water Consumption: Food and water consumption should be measured weekly.

  • Ophthalmology: Ophthalmic examinations should be conducted prior to the study and at termination.

Terminal Procedures
  • Blood Collection: At the end of the study, animals are anesthetized, and blood is collected via cardiac puncture for hematology and serum chemistry analysis.

  • Necropsy: A full gross necropsy should be performed on all animals. The weight of major organs (e.g., liver, kidneys, spleen, brain, heart) should be recorded.

  • Histopathology: A comprehensive list of tissues should be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for a long-term rodent administration study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase (e.g., 90 days) cluster_post Terminal Phase cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) randomization Randomization into Dose Groups acclimation->randomization pre_blood Pre-treatment Blood Sampling randomization->pre_blood daily_dosing Daily Dosing (Vehicle, Low, Mid, High) pre_blood->daily_dosing daily_obs Daily Clinical Observations weekly_bw Weekly Body Weight & Food/Water Intake term_blood Terminal Blood Collection daily_dosing->term_blood necropsy Gross Necropsy & Organ Weight term_blood->necropsy histology Tissue Collection & Histopathology necropsy->histology data_analysis Statistical Analysis of All Endpoints histology->data_analysis report Final Study Report data_analysis->report

Caption: Workflow for a long-term rodent study.

Signaling Pathway

As the mechanism of action for the hypothetical this compound is unknown, a specific signaling pathway diagram cannot be provided. Once target engagement and downstream effects are elucidated through further studies (e.g., in vitro assays, transcriptomics, proteomics), a relevant pathway diagram can be constructed. For example, if this compound were found to be an inhibitor of the MAPK/ERK pathway, a diagram illustrating this interaction would be appropriate.

Troubleshooting & Optimization

Troubleshooting SN79 dihydrochloride solubility issues for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN79 dihydrochloride. The following information is designed to address common solubility issues encountered during experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

Possible Cause 1: Inappropriate Solvent Choice

This compound, as a salt, is generally more soluble in polar solvents. However, the parent molecule's properties also influence its overall solubility.

Solution:

  • Start with Water: Attempt to dissolve a small amount of this compound in high-purity water (e.g., Milli-Q).

  • Try Common Buffers: If solubility in water is limited, test solubility in common biological buffers such as Phosphate-Buffered Saline (PBS) or TRIS buffer. The pH of the buffer can significantly impact the solubility of a dihydrochloride salt.

  • Use of Co-solvents: For many small molecules, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it to the final concentration in your aqueous experimental medium.[1][2] Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.[1][2]

Possible Cause 2: Concentration Exceeds Solubility Limit

You may be attempting to prepare a stock solution or a final concentration that is above the solubility limit of this compound in the chosen solvent.

Solution:

  • Prepare a Saturated Solution: Add a small, known amount of this compound to a known volume of solvent and vortex thoroughly. If solid particles remain, you have exceeded the solubility limit.

  • Serial Dilutions: Prepare a higher concentration stock solution in a solvent in which this compound is more soluble (e.g., DMSO) and then perform serial dilutions into your aqueous experimental buffer to achieve the desired final concentration.

Possible Cause 3: Kinetic vs. Thermodynamic Solubility

The rate of dissolution (kinetic solubility) may be slow, or you may be observing precipitation over time as the solution reaches its thermodynamically stable state.[3]

Solution:

  • Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C) to increase the rate of dissolution.[1] Always check the compound's stability at elevated temperatures.

  • Sonication: Use a sonicator bath to aid in the dissolution of the compound.

  • Fresh Preparations: For some compounds, it is best to prepare solutions fresh before each experiment to avoid issues with precipitation over time.

Issue: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous cell culture medium.

Possible Cause: "Salting Out" or Hydrophobic Effects

The addition of a concentrated organic stock solution to an aqueous medium can cause the compound to precipitate out of solution due to a phenomenon often referred to as "salting out" or hydrophobic effects.[1]

Solution:

  • Stepwise Dilution: Instead of adding the organic stock directly to the full volume of aqueous medium, first dilute the stock in a smaller volume of the medium and then add this intermediate dilution to the final volume.

  • Increase Final Volume: By increasing the total volume of the aqueous medium, you decrease the final concentration of both the compound and the organic solvent, which can help maintain solubility.

  • Serum in Media: For cell culture experiments, the presence of serum can sometimes help to stabilize small molecules in solution. Consider if the serum concentration in your media is appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

Q2: How does pH affect the solubility of this compound?

As a dihydrochloride salt, the solubility of SN79 is expected to be pH-dependent. In acidic conditions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards neutral and alkaline, the compound may become deprotonated and potentially less soluble. It is advisable to test solubility in buffers with different pH values relevant to your experimental conditions.

Q3: Can I store solutions of this compound?

The stability of this compound in solution is not widely documented. For best results, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, it is generally advisable to store stock solutions in a suitable solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be used promptly.

Q4: My this compound solution appears hazy. What should I do?

Haziness or turbidity indicates that the compound is not fully dissolved and may be present as a fine precipitate. This can lead to inaccurate dosing in your experiments. You should try the troubleshooting steps outlined above, such as gentle heating, sonication, or using a different solvent system. Do not use a hazy solution for your experiments.

Data Presentation

Table 1: Example Solubility Profile of a Dihydrochloride Salt

SolventTemperature (°C)Maximum Solubility (Example)Notes
Water25~1 mg/mLSolubility may be limited.
PBS (pH 7.4)25~2 mg/mLBuffered solutions may improve solubility over water.
DMSO25>50 mg/mLA good choice for high-concentration stock solutions.
Ethanol25~5 mg/mLCan be used as a co-solvent.

Note: The values in this table are illustrative examples for a generic dihydrochloride salt and are not specific experimental data for this compound. Researchers should determine the solubility of this compound for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Visually inspect the solution to ensure there are no solid particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw the stock solution: Thaw one aliquot of your 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation, first, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of pre-warmed cell culture medium and mix gently by pipetting.

  • Prepare the final working solution: Add the appropriate volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM final concentration. For example, add 1 mL of the 100 µM solution to 9 mL of cell culture medium.

  • Mix and use immediately: Gently mix the final working solution and use it for your experiment promptly.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh SN79 dihydrochloride dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve intermediate Intermediate Dilution (100 µM in Media) dissolve->intermediate final Final Working Solution (10 µM in Media) intermediate->final treat Treat Cells final->treat assay Perform Assay treat->assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway SN79 This compound SigmaR Sigma Receptor SN79->SigmaR Antagonism Downstream Downstream Signaling Cascade SigmaR->Downstream Inhibition Cellular Cellular Response (e.g., Neuroprotection) Downstream->Cellular

Caption: Hypothetical signaling pathway for a sigma receptor antagonist.

troubleshooting_logic start SN79 Not Dissolving solvent Try Different Solvent? (e.g., Water, Buffer) start->solvent cosolvent Use Co-solvent? (e.g., DMSO) solvent->cosolvent No success Solubility Achieved solvent->success Yes concentration Lower Concentration? cosolvent->concentration No cosolvent->success Yes heat Apply Gentle Heat/ Sonication? concentration->heat No concentration->success Yes heat->success Yes fail Consult Further/ Re-evaluate Experiment heat->fail No

Caption: Logical troubleshooting steps for solubility issues.

References

Potential off-target effects of SN79 dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SN79 dihydrochloride, a potent inhibitor of the pro-oncogenic Kinase X. While highly selective, SN79 can exhibit off-target activity at higher concentrations, which may lead to unexpected in vivo phenotypes. This guide is intended to help researchers identify and mitigate these potential effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Kinase X, a critical enzyme in a well-defined oncogenic signaling pathway. This targeted inhibition is designed to halt tumor cell proliferation and induce apoptosis in Kinase X-dependent cancer models.

Q2: What are the known or predicted off-target effects of SN79?

A2: While SN79 is highly selective for Kinase X, in vitro kinase profiling has revealed inhibitory activity against other kinases at higher concentrations.[1][2] The most significant off-targets are Kinase Y, involved in cardiac muscle contraction, and Kinase Z, a key regulator of inflammatory responses. Most kinase inhibitors have some degree of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[2][3]

Q3: At what in vivo concentration do off-target effects typically become apparent?

A3: Off-target effects are generally observed when plasma concentrations of SN79 exceed 5 µM. The on-target therapeutic window is typically achieved with plasma concentrations between 0.5 µM and 2 µM. It is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to establish the optimal dose for your specific animal model.[4]

Troubleshooting Guide: Unexpected In Vivo Phenotypes

This section addresses specific issues that may arise during in vivo experiments and suggests potential causes and solutions related to off-target effects.

Issue 1: Observed Cardiotoxicity (e.g., arrhythmia, reduced ejection fraction) in Animal Models

  • Potential Cause: Inhibition of the off-target Kinase Y, which plays a role in regulating cardiomyocyte function. This is a known liability for some kinase inhibitors.[3][5]

  • Troubleshooting Steps:

    • Confirm Drug Exposure: Perform pharmacokinetic analysis to ensure plasma concentrations are not unexpectedly high.

    • Assess Target Engagement: Collect heart tissue and perform a Western blot to check for phosphorylation changes in the direct downstream substrate of Kinase Y. A significant decrease in phosphorylation indicates off-target engagement.

    • Dose Reduction Study: Conduct a dose-response study to find the minimum effective dose that maintains on-target (anti-tumor) efficacy while minimizing cardiotoxicity.

    • Consider a More Selective Compound: If the therapeutic window is too narrow, exploring alternative Kinase X inhibitors with a different selectivity profile may be necessary.

Issue 2: Unexpected Immunomodulatory Effects (e.g., increased inflammation or immunosuppression)

  • Potential Cause: Inhibition of the off-target Kinase Z, a critical component in immune signaling pathways.

  • Troubleshooting Steps:

    • Analyze Immune Cell Populations: Use flow cytometry to analyze immune cell populations in blood, spleen, and tumor microenvironment. Look for significant shifts in T-cell, B-cell, or myeloid cell populations compared to vehicle-treated controls.

    • Measure Cytokine Levels: Perform a multiplex cytokine assay (e.g., Luminex) on plasma samples to check for alterations in key inflammatory cytokines downstream of Kinase Z.

    • Verify Off-Target Engagement: In isolated immune cells (e.g., splenocytes), use Western blotting to probe for the phosphorylation status of Kinase Z's primary substrate.

    • Adjust Dosing Schedule: Sometimes, altered dosing schedules (e.g., intermittent vs. continuous) can mitigate off-target effects on the immune system while preserving anti-tumor activity.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory potency of SN79 against its primary target and key off-targets. This data is crucial for designing experiments and interpreting results.[1]

Kinase TargetIC50 (nM)Primary Biological PathwayPotential In Vivo Effect of Inhibition
Kinase X (On-Target) 5 Oncogenic Signaling Anti-tumor efficacy
Kinase Y (Off-Target)250Cardiac ContractilityCardiotoxicity
Kinase Z (Off-Target)800Immune RegulationImmunomodulation

Table 1: In vitro inhibitory concentrations (IC50) of this compound against the intended on-target kinase and identified off-target kinases.

Experimental Protocols

Protocol 1: Western Blot for Assessing On- and Off-Target Kinase Inhibition In Vivo

  • Tissue Collection: Euthanize animals at a predetermined time point after the final dose of SN79 or vehicle. Promptly excise and snap-freeze tumor tissue and relevant organs (e.g., heart, spleen) in liquid nitrogen.

  • Protein Extraction: Homogenize frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-Substrate X (for on-target effect in tumor)

      • Total Substrate X

      • Phospho-Substrate Y (for off-target effect in heart)

      • Total Substrate Y

      • GAPDH or β-actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phospho-protein signal to the total protein signal. A significant decrease in the phospho/total ratio in SN79-treated animals compared to vehicle indicates target engagement.

Visualizations

Below are diagrams illustrating key concepts related to SN79's mechanism and the workflow for troubleshooting off-target effects.

G SN79 Signaling Pathway Interactions cluster_0 On-Target Pathway (Tumor Cell) cluster_1 Off-Target Pathway (Cardiomyocyte) cluster_2 Off-Target Pathway (Immune Cell) SN79_on SN79 KinaseX Kinase X SN79_on->KinaseX Inhibits SubstrateX Substrate X KinaseX->SubstrateX Phosphorylates Proliferation Tumor Proliferation SubstrateX->Proliferation Promotes SN79_off1 SN79 (High Conc.) KinaseY Kinase Y SN79_off1->KinaseY Inhibits SubstrateY Substrate Y KinaseY->SubstrateY Phosphorylates Contraction Normal Cardiac Contraction SubstrateY->Contraction Regulates SN79_off2 SN79 (High Conc.) KinaseZ Kinase Z SN79_off2->KinaseZ Inhibits SubstrateZ Substrate Z KinaseZ->SubstrateZ Phosphorylates Response Normal Immune Response SubstrateZ->Response Regulates

Caption: On-target vs. Off-target signaling pathways of SN79.

G Workflow for Investigating Unexpected Phenotypes A Observe Unexpected Phenotype In Vivo (e.g., cardiotoxicity) B Step 1: Verify Dosing and Measure Plasma Concentration (PK) A->B C Is concentration within expected therapeutic range? B->C D Step 2: Assess Off-Target Engagement in Relevant Tissue (e.g., Western Blot for p-Substrate Y) C->D Yes H Conclusion: Re-evaluate dosing protocol, formulation, or animal model. C->H No E Is off-target pathway inhibited? D->E F Conclusion: Phenotype is likely due to off-target effect of SN79. E->F Yes I Conclusion: Phenotype is likely independent of SN79's off-target activity. Investigate other causes. E->I No G Action: Conduct dose-reduction study or select alternative compound. F->G

Caption: Troubleshooting workflow for unexpected in vivo results.

References

Stability of SN79 dihydrochloride in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SN79 dihydrochloride in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For most in vitro and in vivo experiments, this compound can be dissolved in sterile saline solution[1]. For initial stock solutions, dimethyl sulfoxide (DMSO) is also a common solvent for small molecules. However, the final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid cellular toxicity[2].

Q2: What are the general guidelines for storing this compound solutions?

A2: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Based on general guidelines for small molecules, a solution stored at -80°C could be stable for up to 6 months, while at -20°C, it may be stable for up to 1 month[2]. However, it is crucial to verify the stability for your specific experimental conditions.

Q3: How can I determine the long-term stability of my this compound solution?

A3: The most reliable method for determining the long-term stability of this compound in your specific solution is to conduct a stability study. This typically involves storing aliquots of the solution under your intended experimental conditions (e.g., 4°C, room temperature, -20°C, -80°C) and for various durations. The concentration and purity of this compound are then measured at different time points using an analytical technique like High-Performance Liquid Chromatography (HPLC)[3][4][5][6].

Q4: What are the potential signs of this compound degradation in my solution?

A4: Visual signs of degradation can include color change or the formation of precipitates in the solution. However, chemical degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to detect and quantify degradation products[3][4]. A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution upon storage. The compound may have low solubility or be unstable in the chosen solvent at the storage temperature. The concentration may be too high.- Try preparing a more dilute stock solution.- Consider using a different solvent or a co-solvent. Ensure the pH of the solution is appropriate for the compound's stability.- If using a crystalline solid, ensure it is fully dissolved initially, gentle warming or sonication may help.
Loss of biological activity in my long-term experiment. The compound may have degraded over time.- Perform a stability study to determine the degradation rate under your experimental conditions.- Prepare fresh solutions more frequently.- Store stock solutions at a lower temperature (e.g., -80°C instead of -20°C).- Protect the solution from light if the compound is light-sensitive.
Variability in experimental results between different batches of solution. Inconsistent solution preparation or storage conditions. Degradation of the compound.- Standardize your protocol for solution preparation, including solvent, concentration, and dissolution method.- Ensure all users are following the same storage and handling procedures.- Aliquot stock solutions to minimize freeze-thaw cycles.- Qualify each new batch of solution by a functional assay or analytical measurement before use in critical experiments.
Appearance of unexpected peaks in HPLC analysis of the solution. Degradation of this compound. Contamination of the solvent or handling materials.- Identify the degradation products if possible using techniques like LC-MS.- Review your storage and handling procedures to minimize exposure to conditions that may promote degradation (e.g., light, high temperature).- Use high-purity solvents and clean labware for solution preparation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization (if required): If the stock solution is for cell culture use, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile, light-protected vials. Store the aliquots at -20°C or -80°C.

Protocol for Assessing Long-Term Stability of this compound Solution using HPLC
  • Sample Preparation: Prepare a batch of this compound solution in the desired solvent and concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by a validated stability-indicating HPLC method to determine the initial concentration and purity. This serves as the baseline.

  • Storage: Store the remaining aliquots under the desired long-term storage conditions (e.g., 4°C, -20°C, and -80°C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample using the same HPLC method as for the time-zero analysis.

  • Data Analysis: Compare the peak area of this compound and the presence of any new peaks to the time-zero chromatogram. Calculate the percentage of the compound remaining at each time point.

Quantitative Data

As specific stability data for this compound is not publicly available, the following table presents a hypothetical stability assessment based on typical small molecule behavior. Researchers should perform their own stability studies to obtain accurate data for their specific conditions.

Storage ConditionSolventDuration% this compound Remaining (Hypothetical)
4°CSaline1 Week95%
4°CSaline1 Month80%
-20°CDMSO1 Month99%
-20°CDMSO3 Months90%
-80°CDMSO6 Months98%
-80°CDMSO12 Months95%

Visualizations

Signaling Pathway of Sigma-1 Receptor Antagonism

Sigma1_Receptor_Antagonist_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1R_BiP Sigma-1R / BiP Complex (Inactive) Sigma1R Sigma-1 Receptor (Active) Sigma1R_BiP->Sigma1R Cellular Stress IonChannels Ion Channel Modulation (e.g., K+, Ca2+) Sigma1R->IonChannels Modulation NMDAR NMDA Receptor Interaction Sigma1R->NMDAR Potentiation CellSurvival Cellular Stress Response & Survival Pathways Sigma1R->CellSurvival Regulation SN79 This compound (Sigma-1R Antagonist) SN79->Sigma1R Inhibition Stability_Workflow start Prepare SN79 Solution t0_analysis Time-Zero HPLC Analysis (Baseline) start->t0_analysis storage Aliquot and Store at Different Conditions (e.g., 4°C, -20°C, -80°C) t0_analysis->storage timepoint Retrieve Aliquots at Scheduled Time Points storage->timepoint hplc_analysis HPLC Analysis timepoint->hplc_analysis data_analysis Compare to Baseline & Calculate % Remaining hplc_analysis->data_analysis end Determine Stability Profile data_analysis->end Troubleshooting_Logic cluster_solutions Potential Solutions start Experimental Issue Observed (e.g., precipitation, loss of activity) check_prep Review Solution Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage perform_stability Conduct Formal Stability Study (HPLC) start->perform_stability If issue persists change_solvent Change Solvent or Concentration check_prep->change_solvent optimize_storage Optimize Storage (e.g., lower temp, protect from light) check_storage->optimize_storage fresh_solution Prepare Fresh Solutions More Frequently perform_stability->fresh_solution

References

Best practices for storing SN79 dihydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for storing and handling SN79 dihydrochloride powder and solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability studies for this compound are not publicly available. The recommendations provided below are based on general best practices for the storage of complex organic dihydrochloride salts and information from available safety data sheets for similar compounds. It is crucial to perform your own stability and quality control assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A1: Solid this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on general recommendations for similar compounds, storage at -20°C is advised for long-term stability.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: The choice of solvent will depend on your specific experimental requirements. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be further diluted in an aqueous buffer or cell culture medium. Always consult relevant literature for your application to determine the most appropriate solvent.

Q3: How should I store this compound solutions?

A3: Solutions of this compound are generally less stable than the solid powder. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the solution in your specific solvent and buffer system should be validated internally.

Q4: For how long can I store the powder and solutions?

A4: While specific shelf-life data for this compound is not available, general guidelines for similar compounds are provided in the table below. These are estimates, and the actual stability may vary.

Q5: Are there any known incompatibilities for this compound?

A5: Dihydrochloride salts can be incompatible with strong bases and strong oxidizing agents. Avoid contact with these materials.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder appears discolored or clumped. Moisture absorption or degradation.Do not use the powder. Contact the supplier for a replacement. Ensure proper storage in a desiccated environment.
Difficulty dissolving the powder. Incorrect solvent or precipitation.Try gentle warming or sonication to aid dissolution. Ensure you are using an appropriate solvent. For aqueous solutions, check the pH, as the solubility of dihydrochloride salts can be pH-dependent.
Precipitate forms in the solution upon storage. Poor stability in the chosen solvent or saturation.Prepare a fresh solution. If storage is required, consider using a different solvent system or storing at a lower concentration. Validate the stability of your solution under your storage conditions.
Inconsistent experimental results. Degradation of the compound in solution.Always use freshly prepared solutions or solutions that have been stored properly for a validated period. Perform a quality control check on your compound if degradation is suspected.

Data Summary

The following table summarizes the general storage recommendations for this compound powder and solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CLong-termStore in a tightly sealed container in a dry, well-ventilated area. Protect from light.[1]
4°CShort-termFor immediate use. Avoid long-term storage at this temperature.
Stock Solution (e.g., in DMSO) -20°CUp to 1 month (general guideline)Aliquot into single-use vials to avoid freeze-thaw cycles.
-80°CUp to 6 months (general guideline)Preferred for longer-term storage of solutions.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Visual Guides

experimental_workflow Experimental Workflow: this compound Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: Obtain this compound Powder equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing and storing this compound solutions.

troubleshooting_workflow Troubleshooting Storage & Handling Issues decision decision action action start Start: Encountered Issue issue_powder Issue with Powder? start->issue_powder issue_solution Issue with Solution? start->issue_solution discolored Discolored/Clumped? issue_powder->discolored dissolving Difficulty Dissolving? issue_solution->dissolving discolored->issue_solution No action_discard Discard & Contact Supplier discolored->action_discard Yes precipitate Precipitate Formed? dissolving->precipitate No action_dissolve Try Warming/Sonication, Check Solvent/pH dissolving->action_dissolve Yes inconsistent Inconsistent Results? precipitate->inconsistent No action_fresh Prepare Fresh Solution precipitate->action_fresh Yes action_qc Perform Quality Control inconsistent->action_qc Yes

Caption: Troubleshooting guide for this compound storage and handling.

References

Overcoming challenges in SN79 dihydrochloride synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of the small molecule dihydrochloride, SM-DH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and purification of dihydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing SM-DH?

A1: The synthesis of dihydrochloride salts like SM-DH often presents challenges related to reaction control, product isolation, and purity. Key issues include incomplete reaction, formation of byproducts, and difficulty in precipitating the final salt. Careful control of reaction stoichiometry, temperature, and solvent choice is crucial for a successful synthesis.

Q2: Why is my SM-DH oiling out instead of crystallizing?

A2: Oiling out, or the formation of a viscous liquid instead of solid crystals, is a common issue in the crystallization of hydrochloride salts. This can be caused by several factors, including:

  • High impurity levels: Impurities can disrupt the crystal lattice formation.

  • Inappropriate solvent system: The solvent may be too good a solvent for the salt, even at low temperatures, or it may not be an effective anti-solvent.

  • Rapid cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystallization.[1]

  • Hygroscopic nature of the salt: Absorption of atmospheric moisture can lead to the formation of a hydrated, oily product.

Q3: How can I improve the yield of my SM-DH synthesis?

A3: To improve the yield, consider the following:

  • Optimize reaction conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, or catalyst loading.

  • Stoichiometry: Use a slight excess of hydrochloric acid to ensure complete salt formation.

  • Solvent selection: Choose a solvent system for precipitation where the free base is soluble, but the dihydrochloride salt is sparingly soluble.[2]

  • Controlled precipitation: Add the anti-solvent slowly or cool the solution gradually to maximize crystal formation and minimize losses to the mother liquor.[1]

Q4: What are the best analytical techniques to characterize SM-DH?

A4: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the hydrochloride protons.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: To assess the purity of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations and confirm salt formation.[5]

Troubleshooting Guides

Problem: Low Purity of SM-DH after Initial Precipitation
Possible Cause Troubleshooting Step
Co-precipitation of impurities Recrystallize the crude product from a suitable solvent system.[1]
Incomplete reaction Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material.
Side reactions Optimize reaction conditions (temperature, stoichiometry) to minimize the formation of byproducts.
Residual solvent Ensure the product is thoroughly dried under vacuum to remove any trapped solvent.
Problem: Difficulty in Filtering the Precipitated SM-DH
Possible Cause Troubleshooting Step
Very fine particles Allow the precipitate to age in the mother liquor to encourage particle growth.
Gummy or oily solid Try triturating the product with a non-polar solvent to induce solidification before filtration.
Clogging of the filter paper Use a filter aid like Celite or a larger pore size filter paper.

Data Presentation

Table 1: Solubility of SM-DH in Various Solvents
SolventSolubility at 25°C (mg/mL)Comments
Water> 100Highly soluble
Methanol25.3Soluble
Ethanol10.1Moderately soluble
Isopropanol2.5Sparingly soluble
Dichloromethane< 0.1Insoluble
Ethyl Acetate< 0.1Insoluble
Toluene< 0.1Insoluble
Table 2: Typical Impurity Profile of Crude SM-DH by HPLC
ImpurityRetention Time (min)Area (%)Identification
SM-DH5.292.5Product
Impurity A3.83.1Unreacted Starting Material
Impurity B6.52.8Byproduct
Impurity C8.11.6Unknown

Experimental Protocols

Protocol 1: Synthesis of SM-DH

This protocol describes a general method for the synthesis of a small molecule dihydrochloride (SM-DH) from its corresponding free base.

Materials:

  • SM Free Base (1.0 eq)

  • Anhydrous Diethyl Ether

  • 2 M HCl in Diethyl Ether

Procedure:

  • Dissolve the SM free base in a minimum amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.2 equivalents of 2 M HCl in diethyl ether to the stirred solution.

  • Observe the precipitation of a white solid.

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to a constant weight.

Protocol 2: Purification of SM-DH by Recrystallization

This protocol provides a general procedure for the purification of crude SM-DH.

Materials:

  • Crude SM-DH

  • Isopropanol

  • Ethyl Acetate

Procedure:

  • Place the crude SM-DH in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.[6][7]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If no crystals form, place the flask in an ice bath to induce crystallization.

  • If crystallization is still slow, add ethyl acetate dropwise as an anti-solvent until turbidity is observed.

  • Allow the crystals to form completely.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of isopropanol and ethyl acetate.

  • Dry the purified SM-DH under high vacuum.

Protocol 3: HPLC Analysis of SM-DH Purity

This protocol outlines a standard method for determining the purity of SM-DH.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of the SM-DH sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Integrate the peaks in the resulting chromatogram to determine the area percent purity.

Visualizations

Synthesis_Workflow Start Start: SM Free Base Dissolution Dissolve in Anhydrous Solvent Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling HCl_Addition Add HCl Solution Cooling->HCl_Addition Precipitation Precipitation of SM-DH HCl_Addition->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying End End: Crude SM-DH Drying->End

Caption: General workflow for the synthesis of SM-DH.

Purification_Workflow Start Start: Crude SM-DH Dissolve Dissolve in Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (optional) Dissolve->Hot_Filtration Cool Slow Cooling Hot_Filtration->Cool Crystallization Crystallization Cool->Crystallization Cold_Filtration Vacuum Filtration Crystallization->Cold_Filtration Wash Wash with Cold Solvent Cold_Filtration->Wash Dry Dry Under Vacuum Wash->Dry End End: Pure SM-DH Dry->End

Caption: Workflow for the purification of SM-DH by recrystallization.

Troubleshooting_Crystallization Start Problem: No Crystals Form Check_Concentration Is the solution supersaturated? Start->Check_Concentration Evaporate Evaporate some solvent and cool again Check_Concentration->Evaporate No Add_Antisolvent Add anti-solvent dropwise Check_Concentration->Add_Antisolvent Yes Evaporate->Check_Concentration Scratch Scratch inner surface of the flask Add_Antisolvent->Scratch Seed Add a seed crystal Scratch->Seed Result Crystals Form Seed->Result

Caption: Decision tree for troubleshooting crystallization issues.

References

Validation & Comparative

A Comparative Guide to SN79 Dihydrochloride and Haloperidol as Sigma Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SN79 dihydrochloride and the classical antipsychotic drug haloperidol, focusing on their roles as antagonists of sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Sigma receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum. They are implicated in a wide range of cellular functions and are therapeutic targets for various neurological and psychiatric disorders. SN79 is a putative sigma receptor antagonist developed for its high affinity and selectivity, while haloperidol, a well-established antipsychotic, is known to bind to sigma receptors in addition to its primary target, the dopamine D2 receptor. This guide will delve into a direct comparison of their binding affinities, selectivity, functional antagonism, and the signaling pathways they modulate.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and haloperidol at sigma-1 and sigma-2 receptors.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Reference
This compound 277>10,000[1]
Haloperidol 0.90 - 6.607.93 - 1251 - 5[2][3][4]

Table 1: Comparative Binding Affinities (Ki) of SN79 and Haloperidol. Lower Ki values indicate higher binding affinity.

CompoundFunctional AssayEffectPotency (EC₅₀/IC₅₀)Reference
This compound Methamphetamine-induced microglial activationAntagonistNot reported[5][6]
Haloperidol Glutamate-induced cytotoxicity in HT-22 cellsNeuroprotective (σ₁ antagonist effect)EC₅₀ = 5.9 ± 2.1 nM[4]
Store-dependent Ca²⁺ entry in macrophagesInhibition (σ₁ antagonist effect)Not reported[7]

Table 2: Functional Antagonist Activity of SN79 and Haloperidol.

Signaling Pathways

Sigma receptor antagonists modulate various downstream signaling pathways. The diagrams below illustrate the established and proposed mechanisms of action for antagonists at σ₁ and σ₂ receptors.

sigma1_antagonist_pathway cluster_er Endoplasmic Reticulum cluster_membrane Cellular Effects ER_Lumen ER Lumen BiP BiP Sigma1_Oligomer σ₁ Receptor (Oligomer) Sigma1_Oligomer->BiP Prevents Dissociation Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Oligomer->Ion_Channels Modulates NMDA_Receptor NMDA Receptor Sigma1_Oligomer->NMDA_Receptor Modulates Neuronal_Excitability ↓ Neuronal Excitability Ion_Channels->Neuronal_Excitability Ca_Signaling Ca²⁺ Signaling NMDA_Receptor->Ca_Signaling Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Antagonist Sigma-1 Antagonist (e.g., Haloperidol) Antagonist->Sigma1_Oligomer Stabilizes sigma2_antagonist_pathway cluster_er_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Effects Sigma2_Receptor σ₂ Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2_Receptor->PGRMC1 Interacts with Ca_Homeostasis Ca²⁺ Homeostasis Sigma2_Receptor->Ca_Homeostasis Modulates Microglial_Activation Microglial Activation Ca_Homeostasis->Microglial_Activation Influences Cytokine_Production Pro-inflammatory Cytokine Production Microglial_Activation->Cytokine_Production Neuroinflammation ↓ Neuroinflammation Microglial_Activation->Neuroinflammation Cytokine_Production->Neuroinflammation Cellular_Stress ↓ Cellular Stress Antagonist Sigma-2 Antagonist (e.g., SN79) Antagonist->Sigma2_Receptor Binds to Antagonist->Cellular_Stress

References

Comparing the efficacy of SN79 dihydrochloride to other neuroprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent development, SN79 dihydrochloride has emerged as a compound of interest due to its unique mechanism of action. This guide provides a comparative analysis of this compound against other neuroprotective agents, with a focus on its efficacy, mechanism, and the experimental data supporting its potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative positioning of SN79 in the field of neuroprotection.

Overview of this compound

This compound is a selective sigma-1 receptor antagonist. Its neuroprotective effects have been primarily investigated in the context of methamphetamine-induced neurotoxicity. The compound has been shown to mitigate the detrimental effects of methamphetamine by reducing the generation of reactive oxygen and nitrogen species (ROS/RNS) and inhibiting caspase activation, key pathways in apoptotic cell death.[1]

Data on the efficacy of this compound in preclinical models of stroke, Alzheimer's disease, or Parkinson's disease is not currently available in the public domain. Therefore, a direct quantitative comparison of its efficacy in these conditions with other neuroprotective agents is not feasible at this time. The following sections will provide a mechanistic comparison and present efficacy data for other agents in these key areas of neurodegeneration.

Mechanistic Comparison of Neuroprotective Agents

The neuroprotective agents discussed below operate through diverse mechanisms, targeting different aspects of the neurodegenerative cascade.

Agent/ClassPrimary Mechanism of Action
This compound Sigma-1 receptor antagonist; reduces oxidative stress and caspase activation.[1]
Rasagiline Irreversible inhibitor of monoamine oxidase-B (MAO-B), preventing the breakdown of dopamine. It also possesses anti-apoptotic properties by modulating Bcl-2 family proteins and processing amyloid precursor protein (APP) to a neuroprotective form.[2][3][4]
Minocycline A tetracycline antibiotic with anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects. It reduces microglial activation and inhibits inflammatory signaling kinases.[5][6][7]
Creatine Enhances cellular energy metabolism by acting as an ATP buffer. It also stabilizes mitochondria, reduces oxidative stress, and modulates excitotoxicity and inflammation.[[“]][[“]][10]
Edaravone A free radical scavenger that targets and neutralizes reactive oxygen species, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[11][12][13]
NMDA Receptor Antagonists Block the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx into neurons, which is a key step in the excitotoxic cascade leading to cell death.[14][15]
Acetylcholinesterase Inhibitors Increase the levels of acetylcholine in the synaptic cleft by inhibiting its breakdown by acetylcholinesterase. This enhances cholinergic neurotransmission, which is compromised in Alzheimer's disease.[16][17][18]

Below are diagrams illustrating the signaling pathways and mechanisms of action.

SN79_Mechanism cluster_stress Methamphetamine-Induced Stress cluster_SN79 This compound Action cluster_cellular_effects Cellular Effects Methamphetamine Methamphetamine ROS/RNS Generation ROS/RNS Generation Methamphetamine->ROS/RNS Generation Caspase Activation Caspase Activation Methamphetamine->Caspase Activation SN79 SN79 Sigma-1 Receptor Sigma-1 Receptor SN79->Sigma-1 Receptor antagonizes Sigma-1 Receptor->ROS/RNS Generation modulates Sigma-1 Receptor->Caspase Activation modulates Apoptosis Apoptosis ROS/RNS Generation->Apoptosis Caspase Activation->Apoptosis

Mechanism of Action of this compound.

Neuroprotective_Mechanisms cluster_pathways Neurodegenerative Pathways cluster_agents Neuroprotective Agents Neuronal Insult Neuronal Insult Oxidative Stress Oxidative Stress Neuronal Insult->Oxidative Stress Excitotoxicity Excitotoxicity Neuronal Insult->Excitotoxicity Inflammation Inflammation Neuronal Insult->Inflammation Apoptosis Apoptosis Neuronal Insult->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction Neuronal Insult->Mitochondrial Dysfunction Edaravone Edaravone Edaravone->Oxidative Stress inhibits NMDA Antagonists NMDA Antagonists NMDA Antagonists->Excitotoxicity inhibits Minocycline Minocycline Minocycline->Inflammation inhibits Minocycline->Apoptosis inhibits Rasagiline Rasagiline Rasagiline->Apoptosis inhibits Rasagiline->Mitochondrial Dysfunction modulates Creatine Creatine Creatine->Oxidative Stress reduces Creatine->Mitochondrial Dysfunction supports

General Mechanisms of Comparator Neuroprotective Agents.

Efficacy in Preclinical and Clinical Studies

Stroke

A number of neuroprotective agents have been evaluated in clinical trials for acute ischemic stroke. The following table summarizes the findings of a network meta-analysis of randomized controlled trials.

InterventionOutcome MeasureResult vs. Control
Edaravone 7-day NIHSS ScoreMost effective intervention for improvement.
Butylphthalide (NBP) 90-day mRS ScoreRanked highest for favorable outcome.
Butylphthalide (NBP) 90-day NIHSS ScoreRanked highest for improvement.
Citicoline 90-day Functional OutcomeEffective in improving functional outcome.
Cerebrolysin 90-day Functional OutcomeEffective in improving functional outcome.

NIHSS: National Institutes of Health Stroke Scale; mRS: modified Rankin Scale. Data from a network meta-analysis of 42 randomized controlled trials.

Parkinson's Disease

Several agents have shown promise in preclinical and clinical studies for Parkinson's disease by targeting mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation.

AgentKey Findings in Parkinson's Disease Models/Trials
Rasagiline In clinical trials, rasagiline has shown symptomatic benefits and potential disease-modifying effects.[2]
Minocycline Preclinical studies have demonstrated its ability to protect dopaminergic neurons.[19][20]
Creatine Has shown neuroprotective effects in animal models of Parkinson's disease by preserving mitochondrial function.[[“]]
Alzheimer's Disease

The mainstays of current Alzheimer's disease treatment are acetylcholinesterase inhibitors and NMDA receptor antagonists, which provide symptomatic relief.

Agent/ClassKey Findings in Alzheimer's Disease
Acetylcholinesterase Inhibitors (e.g., Donepezil) Clinically used to improve cognitive function in mild to moderate Alzheimer's disease.[18][21]
Memantine (NMDA Receptor Antagonist) Used for moderate to severe Alzheimer's disease to improve cognitive and functional outcomes.[16]

Experimental Protocols

In Vitro Methamphetamine-Induced Neurotoxicity Model (for SN79)

This protocol is based on studies evaluating the effects of sigma receptor ligands on methamphetamine toxicity in NG108-15 cells.

Objective: To assess the neuroprotective effects of this compound against methamphetamine-induced cell death, ROS/RNS generation, and dopamine release.

Cell Line: Differentiated NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid).

Experimental Workflow:

Methamphetamine_Toxicity_Protocol cluster_assays Endpoint Assays Start Start Cell_Culture Culture and differentiate NG108-15 cells Start->Cell_Culture Pre-treatment Pre-treat cells with SN79 dihydrochloride or vehicle Cell_Culture->Pre-treatment Meth_Exposure Expose cells to various concentrations of methamphetamine Pre-treatment->Meth_Exposure Cell_Viability Assess cell viability (e.g., MTT assay) Meth_Exposure->Cell_Viability ROS_Assay Measure ROS/RNS generation (e.g., DCFDA assay) Meth_Exposure->ROS_Assay Dopamine_Assay Quantify dopamine release (e.g., HPLC) Meth_Exposure->Dopamine_Assay Caspase_Assay Measure caspase activity (e.g., colorimetric assay) Meth_Exposure->Caspase_Assay Data_Analysis Analyze and compare data between treatment groups Cell_Viability->Data_Analysis ROS_Assay->Data_Analysis Dopamine_Assay->Data_Analysis Caspase_Assay->Data_Analysis End End Data_Analysis->End

Experimental Workflow for In Vitro Neurotoxicity Assay.

Methodology:

  • Cell Culture and Differentiation: NG108-15 cells are cultured under standard conditions and differentiated to acquire a more neuron-like phenotype, typically by treatment with agents like dibutyryl cyclic AMP.

  • Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period.

  • Methamphetamine Exposure: Following pre-treatment, cells are exposed to a range of methamphetamine concentrations to induce neurotoxicity.

  • Endpoint Assays:

    • Cell Viability: Assessed using methods like the MTT assay to quantify cell survival.

    • ROS/RNS Generation: Measured using fluorescent probes such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA).[22]

    • Dopamine Release: The concentration of dopamine in the cell culture medium is quantified using techniques like high-performance liquid chromatography (HPLC).[23]

    • Caspase Activation: The activity of key caspases (e.g., caspase-3) is measured using colorimetric or fluorometric assays.

Representative Preclinical Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

Objective: To evaluate the neuroprotective efficacy of a test compound in a rodent model of ischemic stroke.

Model: Transient middle cerebral artery occlusion (MCAO) in rats or mice.

Methodology:

  • Animal Preparation: Anesthetized rodents are subjected to a surgical procedure to occlude the middle cerebral artery, typically using an intraluminal filament.

  • Drug Administration: The neuroprotective agent or vehicle is administered at a specific time point before, during, or after the ischemic insult.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Behavioral Assessment: Neurological deficits are assessed at various time points post-MCAO using standardized scoring systems (e.g., Bederson score).

  • Infarct Volume Measurement: At the end of the study, animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the infarct volume.

Conclusion

This compound demonstrates a promising neuroprotective mechanism by targeting the sigma-1 receptor to combat oxidative stress and apoptosis in a model of methamphetamine-induced neurotoxicity. However, a significant gap in the literature exists regarding its efficacy in more common neurodegenerative conditions such as stroke, Alzheimer's disease, and Parkinson's disease.

In contrast, other neuroprotective agents have undergone more extensive preclinical and clinical evaluation for these disorders. Agents like edaravone and butylphthalide have shown benefits in acute ischemic stroke, while compounds such as rasagiline and creatine are being investigated for their potential in Parkinson's disease. The established treatments for Alzheimer's disease, acetylcholinesterase inhibitors and NMDA receptor antagonists, offer symptomatic relief by targeting specific neurotransmitter systems.

Future research should focus on evaluating the neuroprotective potential of this compound in validated animal models of stroke, Alzheimer's, and Parkinson's disease. Such studies are crucial to determine its comparative efficacy and to ascertain its potential as a therapeutic agent for these debilitating neurological disorders. A direct, data-driven comparison will only be possible once such preclinical data becomes available. The distinct mechanism of SN79 suggests it could offer a novel therapeutic approach, potentially in combination with other neuroprotective strategies.

References

SN79 Dihydrochloride vs. DTG: A Comparative Guide for In Vivo Sigma Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SN79 dihydrochloride and 1,3-di-o-tolyl-guanidine (DTG) for in vivo studies targeting sigma receptors. It is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by presenting objective data on their binding profiles, functional activities, and in vivo effects, supported by experimental data and detailed protocols.

Introduction to SN79 and DTG

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide range of cellular functions and are therapeutic targets for various neurological disorders and cancer.

This compound is a putative sigma receptor antagonist with nanomolar affinity for both σ1 and σ2 receptors.[1] It has demonstrated neuroprotective effects in preclinical models, particularly in mitigating the neurotoxic effects of methamphetamine.[2][3]

1,3-di-o-tolyl-guanidine (DTG) is a widely used sigma receptor agonist with roughly equal affinity for both σ1 and σ2 subtypes.[4] It is a standard tool compound for studying the functional roles of sigma receptors in vitro and in vivo.

Comparative Data

Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki) of SN79 and DTG for sigma-1 and sigma-2 receptors.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Selectivity (σ1/σ2)Reference
SN79 277~0.26 (Prefers σ2)[1]
DTG ~35.5~39.9~0.89 (Non-selective)[5]
In Vivo Effects: A Head-to-Head Comparison in a Methamphetamine Neurotoxicity Model

A key study directly compared the in vivo effects of SN79 and DTG in a mouse model of methamphetamine-induced neurotoxicity. The findings highlight their opposing functional activities.

ParameterEffect of SN79 PretreatmentEffect of DTG PretreatmentReference
Methamphetamine-induced Hyperthermia AttenuatedDid not exacerbate[1][2]
Methamphetamine-induced Lethality Not reportedSignificantly increased[1][2]
Striatal Dopamine Depletion Protected againstNot reported[1][2]
Striatal Serotonin Depletion Protected againstNot reported[1][2]
Dopamine Transporter Reduction Protected againstNot reported[1][2]
Serotonin Transporter Reduction Protected againstNot reported[1][2]

Experimental Protocols

In Vivo Methamphetamine-Induced Neurotoxicity Study

Objective: To evaluate the effects of a sigma receptor antagonist (SN79) and agonist (DTG) on methamphetamine-induced hyperthermia, neurotoxicity, and lethality.

Animal Model: Male Swiss Webster mice.

Drug Administration:

  • SN79: Administered intraperitoneally (i.p.) at varying doses 30 minutes prior to each methamphetamine injection.[1]

  • DTG: Administered i.p. at a dose of 10 mg/kg 30 minutes prior to the first methamphetamine injection.[1]

  • Methamphetamine: Administered i.p. in four doses at 2-hour intervals.[1]

Key Measurements:

  • Core Body Temperature: Measured via a rectal thermometer 1 hour after each drug injection.[1]

  • Lethality: Monitored for 72 hours after the first injection.[1]

  • Neurotransmitter and Transporter Levels: Striatal tissue was collected 72 hours after the last injection for analysis of dopamine, serotonin, and their respective transporters (DAT and SERT) via high-performance liquid chromatography and Western blotting.[1]

In Vitro Sigma Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Preparation: Guinea pig brain membranes or rat liver membranes are commonly used for these assays.[6]

Sigma-1 Receptor Binding:

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 ligand.[7]

  • Procedure: Membranes are incubated with varying concentrations of the radioligand and the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand like haloperidol.[7]

Sigma-2 Receptor Binding:

  • Radioligand: [³H]DTG.[7]

  • Procedure: To measure binding to sigma-2 receptors specifically, a "masking" agent that selectively binds to sigma-1 receptors, such as (+)-pentazocine or dextrallorphan, is included in the incubation.[6][7][8] This prevents [³H]DTG from binding to the sigma-1 sites. Non-specific binding is determined in the presence of a high concentration of unlabeled DTG or haloperidol.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling mechanisms of sigma receptors and a typical experimental workflow for an in vivo neurotoxicity study.

G cluster_0 Sigma-1 Receptor Signaling Sigma-1 Sigma-1 BiP BiP Sigma-1->BiP Dissociates from Effector Proteins Effector Proteins Sigma-1->Effector Proteins Interacts with Ligand (Agonist) Ligand (Agonist) Ligand (Agonist)->Sigma-1 Binds Cellular Response Cellular Response Effector Proteins->Cellular Response Modulates

Caption: Basal state and agonist-induced activation of the Sigma-1 receptor.

G cluster_1 Neurotoxicity Experimental Workflow Acclimation Acclimation Grouping Grouping Acclimation->Grouping Pretreatment Pretreatment Grouping->Pretreatment Vehicle, SN79, or DTG METH_Admin Methamphetamine Administration Pretreatment->METH_Admin Monitoring Monitoring METH_Admin->Monitoring Temperature, Behavior Tissue_Harvest Tissue Harvest Monitoring->Tissue_Harvest 72h post Analysis Analysis Tissue_Harvest->Analysis HPLC, Western Blot

Caption: Workflow for in vivo methamphetamine neurotoxicity studies.

G cluster_2 Opposing Effects on Methamphetamine (METH) Neurotoxicity METH METH Sigma_Receptor Sigma Receptor METH->Sigma_Receptor Activates Neurotoxicity Neurotoxicity Sigma_Receptor->Neurotoxicity Contributes to SN79 SN79 (Antagonist) SN79->Sigma_Receptor Blocks DTG DTG (Agonist) DTG->Sigma_Receptor Enhances Activation

Caption: Logical relationship of SN79 and DTG actions on METH neurotoxicity.

Conclusion

This compound and DTG represent valuable but functionally opposing tools for the in vivo investigation of sigma receptors.

  • SN79 is a suitable choice for studies aiming to antagonize sigma receptor function. Its demonstrated neuroprotective effects against methamphetamine-induced toxicity make it a compelling candidate for investigating the therapeutic potential of sigma receptor blockade in neurodegenerative and substance abuse models.

  • DTG remains the classic tool for probing the effects of sigma receptor agonism . Its ability to exacerbate methamphetamine-induced lethality underscores the potential detrimental effects of sigma receptor overactivation in certain pathological contexts.

The selection between SN79 and DTG should be guided by the specific research question and the desired modulation of the sigma receptor system. The provided data and protocols offer a foundation for designing rigorous in vivo experiments to further elucidate the complex roles of sigma receptors in health and disease.

References

A Comparative Guide to the In Vitro Neuroprotective Effects of SN79 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of SN79 dihydrochloride with other potential neuroprotective agents, supported by established in vitro experimental data. This compound is a selective sigma receptor antagonist that has demonstrated potential in mitigating neurotoxicity.[1][2] This document outlines its efficacy in various in vitro models, details the experimental protocols used for its validation, and visualizes its proposed mechanism of action.

Comparative Performance Data

The following tables summarize the neuroprotective effects of this compound in comparison to other classes of neuroprotective agents. The data for SN79 is based on published findings, while the data for other agents are representative values from common in vitro neurotoxicity models to provide a comparative context.

Table 1: Efficacy in a Methamphetamine-Induced Neurotoxicity Model

Compound/Agent ClassIn Vitro ModelKey Parameter MeasuredResult
This compound Differentiated NG108-15 cellsCell Viability (MTT Assay)Attenuated methamphetamine-induced cell death[3]
This compound Differentiated NG108-15 cellsROS/RNS ProductionAttenuated methamphetamine-induced increases in ROS/RNS[3]
This compound Differentiated NG108-15 cellsCaspase-3, -8, -9 ActivationAttenuated methamphetamine-induced caspase activation[3]
Antioxidant (e.g., N-acetylcysteine)Primary Neuronal CulturesCell Viability (MTT Assay)Increased cell viability in the presence of an oxidative stressor
Pan-Caspase Inhibitor (e.g., Z-VAD-FMK)SH-SY5Y cellsApoptosis (TUNEL Assay)Reduced number of apoptotic cells induced by a toxic stimulus

Table 2: Anti-inflammatory Effects in an In Vitro Neuroinflammation Model

Compound/Agent ClassIn Vitro ModelKey Parameter MeasuredResult
This compound Microglial cellsMicroglial Activation Markers (CD68, IBA-1)Blocked methamphetamine-induced increases in CD68 and IBA-1 expression[1]
This compound Microglial cellsPro-inflammatory Cytokine (IL-6) mRNAAttenuated methamphetamine-induced increases in IL-6 mRNA[1]
Anti-inflammatory Agent (e.g., Dexamethasone)BV-2 Microglial CellsNitric Oxide (NO) ProductionReduced LPS-induced NO production

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[4][5]

a. Reagent Preparation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[4]

  • Prepare a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS).

b. Assay Protocol:

  • Seed cells (e.g., differentiated NG108-15 or SH-SY5Y cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]

  • Treat the cells with the desired concentrations of the neurotoxic agent (e.g., methamphetamine) with or without various concentrations of this compound or other test compounds. Include untreated cells as a control.

  • Incubate for the desired period (e.g., 24-48 hours).

  • Following incubation, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[8][9]

a. Reagent Preparation:

  • Prepare a stock solution of DCFH-DA in DMSO. The final working concentration is typically between 5-10 µM.

b. Assay Protocol:

  • Seed cells in a 96-well plate or on coverslips for microscopy.

  • Treat cells with the neurotoxic agent and/or this compound as described in the cell viability protocol.

  • At the end of the treatment period, remove the medium and wash the cells with warm PBS.

  • Load the cells with the DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.[9]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.[9]

Visualizations

Proposed Signaling Pathway of this compound

SN79_Pathway METH Methamphetamine SigmaR Sigma-1 Receptor METH->SigmaR Activates? Microglia Microglial Activation METH->Microglia ROS ROS/RNS Production METH->ROS SN79 This compound SN79->SigmaR Antagonizes SigmaR->Microglia SigmaR->ROS Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Microglia->Cytokines Neurotoxicity Neurotoxicity & Cell Death Cytokines->Neurotoxicity Caspases Caspase Activation (Caspase-3, -8, -9) ROS->Caspases Caspases->Neurotoxicity

Caption: Proposed mechanism of SN79's neuroprotective action.

General Experimental Workflow for In Vitro Neuroprotection Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis CellCulture 1. Cell Seeding (e.g., NG108-15) Treatment 2. Addition of Neurotoxin +/- this compound CellCulture->Treatment Incubation 3. Incubate (24-48h) Treatment->Incubation Assay1 4a. Cell Viability (MTT Assay) Incubation->Assay1 Assay2 4b. ROS Production (DCFH-DA Assay) Incubation->Assay2 Assay3 4c. Apoptosis (Caspase Assay) Incubation->Assay3 DataAnalysis 5. Data Analysis & Comparison Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis

Caption: Workflow for evaluating neuroprotective compounds in vitro.

References

Unveiling the Dopaminergic Effects of SN79 Dihydrochloride: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of assay methods to confirm and quantify the effects of SN79 dihydrochloride on dopamine levels. It offers a comparative analysis with alternative dopamine modulators, supported by experimental data and detailed protocols.

This compound, a potent and selective sigma-2 receptor antagonist, has emerged as a compound of interest for its neuroprotective effects, particularly in the context of methamphetamine-induced dopaminergic neurotoxicity. Understanding its precise mechanism of action and quantifying its impact on dopamine neurotransmission is crucial for its development as a potential therapeutic agent. This guide delves into the primary assay methods employed to elucidate the dopaminergic effects of this compound and provides a comparative perspective with other well-established dopamine modulators.

Comparative Analysis of Dopamine Modulators

To contextualize the effects of this compound, it is essential to compare its performance with other compounds known to influence dopamine levels. The following table summarizes the in vitro binding affinities and functional potencies of this compound and selected alternative compounds at the dopamine transporter (DAT), a key regulator of extracellular dopamine concentrations.

CompoundTarget(s)Kᵢ for DAT (nM)IC₅₀ for Dopamine Uptake (nM)Primary Effect on Dopamine
This compound Sigma-2 Receptor Antagonist--Attenuates methamphetamine-induced dopamine depletion
GBR 12909 Dopamine Reuptake Inhibitor15[1]Blocks dopamine reuptake, increasing extracellular dopamine
Bupropion Norepinephrine-Dopamine Reuptake Inhibitor~200-500~500Weakly inhibits dopamine reuptake
Amphetamine Dopamine Releasing Agent--Promotes dopamine efflux and blocks reuptake
Nomifensine Dopamine Reuptake Inhibitor26[2]15[1]Potently inhibits dopamine reuptake

Key Assay Methods for Determining Dopamine Levels

Several robust analytical techniques are available to researchers for quantifying dopamine levels in various biological matrices. The choice of method often depends on the specific research question, the desired temporal and spatial resolution, and the available resources.

In Vivo Microdialysis Coupled with HPLC-ECD

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brains of freely moving animals. This method allows for the continuous sampling of the extracellular fluid from a specific brain region, such as the striatum, which is rich in dopaminergic neurons. The collected samples (dialysates) are then analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine.

Experimental Workflow for In Vivo Microdialysis:

G cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Animal B Implant Microdialysis Probe in Striatum A->B C Perfuse Probe with Artificial CSF B->C D Collect Dialysate Samples C->D F Inject Dialysate into HPLC-ECD D->F E Administer SN79 or Vehicle E->D G Separate and Quantify Dopamine F->G H Data Analysis G->H

In Vivo Microdialysis Workflow.
Fast-Scan Cyclic Voltammetry (FSCV)

Fast-scan cyclic voltammetry is an electrochemical technique that offers sub-second temporal resolution for detecting changes in dopamine concentration in vivo or in brain slices.[3][4] A carbon-fiber microelectrode is implanted into the brain tissue, and a rapidly changing voltage is applied. Dopamine oxidizes and then reduces on the electrode surface, generating a current that is proportional to its concentration.[5] This method is particularly useful for studying the rapid dynamics of dopamine release and reuptake.

Dopamine Transporter (DAT) Binding Assays

These in vitro assays are used to determine the affinity of a compound for the dopamine transporter.[6] Typically, cell membranes expressing DAT are incubated with a radiolabeled ligand that binds to the transporter. The test compound (e.g., a potential DAT inhibitor) is then added at various concentrations to compete with the radioligand. The amount of radioactivity displaced is measured to calculate the binding affinity (Kᵢ) of the test compound.

Signaling Pathway of this compound in Modulating Dopamine

While this compound does not directly bind to the dopamine transporter, its interaction with sigma-2 receptors can indirectly influence dopaminergic pathways, particularly under conditions of neuronal stress, such as that induced by methamphetamine. The proposed pathway involves the modulation of cellular stress responses and neuroinflammatory processes that would otherwise lead to dopamine neuron damage and subsequent depletion of dopamine.

G cluster_stress Methamphetamine-Induced Stress cluster_sn79 This compound Action cluster_outcome Cellular Outcome meth Methamphetamine ros Oxidative Stress (ROS) meth->ros inflammation Neuroinflammation meth->inflammation dopamine_neuron Dopaminergic Neuron ros->dopamine_neuron Damage inflammation->dopamine_neuron Damage sn79 This compound sigma2 Sigma-2 Receptor sn79->sigma2 Antagonism sigma2->ros Inhibits sigma2->inflammation Inhibits dopamine_depletion Dopamine Depletion dopamine_neuron->dopamine_depletion neuroprotection Neuroprotection dopamine_neuron->neuroprotection

Proposed Signaling Pathway of SN79.

Detailed Experimental Protocols

In Vivo Microdialysis Protocol
  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the striatum at the desired coordinates.

    • Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[7]

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20-30 minutes.

    • Administer this compound or the vehicle control (intraperitoneally or orally).

    • Continue collecting dialysate samples for the desired duration of the experiment.

  • HPLC-ECD Analysis:

    • Inject a fixed volume of the dialysate into the HPLC system.

    • Separate dopamine from other compounds on a reverse-phase C18 column.

    • Detect dopamine using an electrochemical detector set at an oxidizing potential.

    • Quantify the dopamine concentration by comparing the peak height or area to a standard curve.

Fast-Scan Cyclic Voltammetry Protocol
  • Electrode Preparation:

    • Fabricate a carbon-fiber microelectrode with a tip diameter of 5-7 µm.

    • Calibrate the electrode with known concentrations of dopamine to determine its sensitivity.

  • In Vivo or In Vitro Recording:

    • For in vivo recordings, implant the microelectrode and a stimulating electrode into the target brain region of an anesthetized animal.

    • For in vitro recordings, place a brain slice in a recording chamber perfused with aCSF.

    • Apply the FSCV waveform (e.g., a triangular wave from -0.4 V to +1.3 V and back at 400 V/s) to the carbon-fiber electrode.

    • Electrically or chemically stimulate the tissue to evoke dopamine release.

  • Data Analysis:

    • Record the resulting current, which will show a characteristic oxidation and reduction peak for dopamine.

    • Use specialized software to subtract the background current and convert the faradaic current to dopamine concentration.

Dopamine Transporter Binding Assay Protocol
  • Membrane Preparation:

    • Prepare crude membrane fractions from cells or tissues expressing the dopamine transporter.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

References

SN79 Dihydrochloride: A Comparative Selectivity Profile Against Central Nervous System Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SN79 dihydrochloride is a high-affinity sigma receptor antagonist that has demonstrated significant potential in preclinical studies for the treatment of psychostimulant-induced neurotoxicity. A key aspect of its pharmacological profile is its selectivity for sigma receptors over other central nervous system (CNS) targets. This guide provides a comparative analysis of SN79's binding affinity against a panel of CNS receptors, benchmarked against the well-established sigma receptor agonist, Di-o-tolylguanidine (DTG), and the typical antipsychotic, Haloperidol.

High Affinity and Selectivity for Sigma Receptors

This compound exhibits nanomolar affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with Ki values of 27 nM and 7 nM, respectively. Notably, in a comprehensive screening panel, SN79 was found to be highly selective for sigma receptors over a wide array of 57 other CNS binding sites. This selectivity is a critical attribute, suggesting a lower potential for off-target effects that can lead to undesirable side effects.

Comparative Binding Affinity Analysis

To contextualize the selectivity of SN79, its binding profile is compared with that of DTG, a known sigma receptor agonist, and Haloperidol, a butyrophenone antipsychotic with a broader receptor interaction profile. The data presented in Table 1 summarizes the binding affinities (Ki in nM) of these three compounds at a range of key CNS receptors.

Receptor SubtypeThis compound (Ki, nM)Di-o-tolylguanidine (DTG) (Ki, nM)Haloperidol (Ki, nM)
Sigma
Sigma-1 (σ1)27693.3
Sigma-2 (σ2)72116
Dopamine
D1>10,000>10,000250
D2>10,000>10,0001.2
D3>10,000>10,0000.7
D4>10,000>10,0005
Serotonin
5-HT1A>10,000>10,0002,800
5-HT2A>10,000>10,00054
Adrenergic
Alpha-1A>10,000>10,00011
Alpha-2A>10,000>10,0001,200
Muscarinic
M1>10,000>10,000>10,000
Opioid
Mu (μ)>10,000>10,000>10,000
Delta (δ)>10,000>10,000>10,000
Kappa (κ)>10,000>10,000>10,000

Note: A higher Ki value indicates lower binding affinity.

As illustrated in the table, SN79 demonstrates a highly selective profile, with its binding affinity concentrated at the sigma receptors. In contrast, Haloperidol displays high affinity for a range of dopamine and adrenergic receptors, in addition to sigma receptors, which contributes to its therapeutic effects and its known side-effect profile. DTG also shows a preference for sigma receptors but with lower affinity compared to SN79.

Experimental Protocols

The binding affinity data for this compound was determined using radioligand binding assays. These assays are a standard in vitro method to quantify the interaction of a compound with a specific receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for various CNS receptors.

Materials:

  • Test compounds (this compound, DTG, Haloperidol)

  • Cell membranes expressing the specific human recombinant receptor of interest

  • Specific radioligands for each receptor target

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in 96-well plates containing the cell membranes, the specific radioligand at a concentration close to its Kd, and the assay buffer.

  • Compound Addition: A range of concentrations of the test compound is added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of sigma receptors and the general workflow of a competitive radioligand binding assay.

G cluster_0 Sigma Receptor Signaling Ligand SN79 (Antagonist) Receptor Sigma Receptor (σ1 or σ2) Ligand->Receptor Binds to Effector Intracellular Signaling Cascades Receptor->Effector Blocks Endogenous Ligand Action Response Modulation of Neuronal Function Effector->Response Leads to

Caption: Sigma Receptor Antagonism by SN79.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reaction: Membranes + Radioligand + Test Compound B Incubate to Equilibrium A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Measure Radioactivity D->E F Analyze Data (IC50 -> Ki) E->F

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent and highly selective sigma receptor antagonist. Its focused interaction with sigma receptors, to the exclusion of a wide range of other CNS targets, distinguishes it from less selective compounds like Haloperidol. This high selectivity suggests a potential for a more favorable side-effect profile, making SN79 a promising candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders.

Comparative Analysis of SN79 Dihydrochloride and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of SN79 dihydrochloride and its structurally related derivatives. SN79, a potent and selective sigma (σ) receptor antagonist, has garnered significant interest for its potential therapeutic applications, particularly in the context of neuroprotection and substance abuse disorders. This document synthesizes key experimental data on the binding affinities and functional activities of SN79 and its analogs, offering a clear comparison to aid in the design and development of novel sigma receptor ligands.

Introduction to this compound

This compound, chemically known as 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a high-affinity ligand for sigma receptors, demonstrating selectivity for the σ2 subtype over the σ1 subtype.[1] It has been shown to exhibit neuroprotective effects, notably by mitigating methamphetamine-induced neurotoxicity through the blockade of microglial activation and subsequent upregulation of inflammatory cytokines. The pharmacological profile of SN79 makes it a valuable tool for studying sigma receptor function and a promising lead compound for the development of novel therapeutics.

Comparative Binding Affinity of SN79 and its Derivatives

The development of SN79 derivatives has focused on modifying its core structure to explore the structure-activity relationships (SAR) and to optimize affinity and selectivity for sigma receptor subtypes. Key modifications have targeted the benzoxazolone core, the N-alkyl chain, and the terminal piperazine moiety.

A significant study on benzimidazolone-based derivatives, where the oxygen atom in the benzoxazolone ring of SN79 is replaced with a nitrogen atom, provides valuable quantitative data on how structural modifications impact receptor binding. The binding affinities (Ki) for σ1 and σ2 receptors for SN79 and a selection of its benzimidazolone derivatives are summarized in Table 1.[2]

CompoundR1R2σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
SN79 OCOCH32773.86
Derivative 1 NHH12521.55.8
Derivative 2 N-CH3H25618.214.1
Derivative 3 N-C2H5H28910.826.8
Derivative 4 N-C3H7H7520.661139
Derivative 5 N-CH2-PhH352011.5306
Derivative 6 NHCOCH310214.86.9
Data extracted from "Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation".[2]

Key Observations from SAR Studies:

  • Replacement of the Benzoxazolone Core: Substituting the oxygen atom of the benzoxazolone ring with a nitrogen atom (benzimidazolone core) generally maintains or improves affinity for the σ2 receptor while often decreasing affinity for the σ1 receptor, leading to enhanced σ2 selectivity.[2]

  • N-Substitution on the Benzimidazolone Ring: Alkyl substitution at the N-3 position of the benzimidazolone ring significantly influences σ2 receptor affinity and selectivity. As seen with Derivative 4 (N-propyl), a remarkable increase in σ2 affinity and selectivity was achieved.[2]

  • Modifications to the Acetyl Group: The presence and position of the acetyl group on the heterocyclic ring also play a crucial role. Removal of the acetyl group in the benzimidazolone series generally favored σ2 selectivity.[2]

Further studies on other structural modifications of the SN79 core have revealed that changes to the methyl ketone and the heterocyclic ring oxygen can lead to ligands with altered functional properties, including some with cytotoxic effects and others that stimulate metabolic functions.[3][4] For instance, substitution of the methyl ketone with an isothiocyanate (-NCS) group resulted in cytotoxic ligands, whereas substitution with an amine (-NH2) group, as in the analog CM571, led to a stimulation of metabolic activity.[4]

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

The binding affinities of SN79 and its derivatives for σ1 and σ2 receptors are typically determined through competitive radioligand binding assays.[5][6][7]

Materials:

  • Radioligands:

    • For σ1 receptors: --INVALID-LINK---pentazocine

    • For σ2 receptors: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG)

  • Membrane Preparations: Homogenates of guinea pig brain (for σ1) or rat liver (for σ2) are commonly used sources of receptor-rich membranes.

  • Non-specific Binding Reagent: Haloperidol (10 µM) is used to determine non-specific binding.

  • Masking Agent (for σ2 assay): (+)-Pentazocine is used to saturate σ1 receptors to ensure [³H]-DTG binds specifically to σ2 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: SN79 and its derivatives at varying concentrations.

Procedure:

  • Incubation: Membrane homogenates are incubated with the respective radioligand and a range of concentrations of the test compound in the assay buffer. For σ2 receptor assays, (+)-pentazocine is included to mask σ1 sites.

  • Equilibrium: The incubation is carried out at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

The effect of SN79 derivatives on cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Cell Lines: Appropriate cancer cell lines (e.g., SK-N-SH neuroblastoma) are used.

  • MTT Reagent: A solution of MTT in phosphate-buffered saline (PBS).

  • Solubilizing Agent: Dimethyl sulfoxide (DMSO) or a similar solvent to dissolve the formazan crystals.

  • Test Compounds: SN79 derivatives at various concentrations.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with different concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of untreated control cells.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis Workflow Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Step 1 SN79 Derivative SN79 Derivative Intermediate->SN79 Derivative Reaction Step 2

General synthetic workflow for SN79 derivatives.

G SN79 SN79 Sigma Receptor Sigma Receptor SN79->Sigma Receptor Antagonizes Microglial Activation Microglial Activation Sigma Receptor->Microglial Activation Modulates Cytokine Upregulation Cytokine Upregulation Microglial Activation->Cytokine Upregulation Leads to Neurotoxicity Neurotoxicity Cytokine Upregulation->Neurotoxicity Contributes to

Signaling pathway of SN79 in neuroprotection.

G cluster_binding_assay Radioligand Binding Assay Workflow Incubation Incubation Filtration Filtration Incubation->Filtration Separate Bound/Free Quantification Quantification Filtration->Quantification Measure Radioactivity Data Analysis Data Analysis Quantification->Data Analysis Calculate Ki

Workflow of the radioligand binding assay.

Conclusion

The comparative analysis of this compound and its derivatives highlights the significant potential of the benzoxazolone and benzimidazolone scaffolds for the development of potent and selective sigma receptor ligands. The structure-activity relationship data presented in this guide offer valuable insights for medicinal chemists and pharmacologists aiming to design novel compounds with improved affinity, selectivity, and functional activity at sigma receptors. The detailed experimental protocols provide a foundation for the in vitro characterization of these compounds. Further exploration of the diverse pharmacological effects of SN79 derivatives, including their potential cytotoxic and metabolic modulatory activities, will be crucial in advancing our understanding of sigma receptor biology and in the development of new therapeutic agents for a range of disorders.

References

Independent Validation of SN79 Dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on SN79 dihydrochloride, a putative sigma receptor antagonist, with other relevant alternatives. The information is intended to support independent validation and further research into its therapeutic potential, particularly in the context of methamphetamine-induced neurotoxicity.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical models of methamphetamine-induced neurotoxicity.[1][2] Published research indicates that SN79 acts as a sigma receptor antagonist, mitigating the harmful effects of methamphetamine by blocking microglial activation and subsequent pro-inflammatory cytokine upregulation.[2][3][4] This guide summarizes the key quantitative findings, details the experimental protocols used in these studies, and provides a comparative overview with another sigma receptor antagonist, BD1047.

Data Presentation

Table 1: Comparative Efficacy of Sigma Receptor Antagonists Against Methamphetamine (METH)-Induced Effects
ParameterThis compoundBD1047METH Control (Vehicle)Citation
Hyperthermia Attenuated METH-induced hyperthermia at doses of 1, 3, and 10 mg/kg.[5]No significant effect on METH-induced hyperthermia.Significant increase in body temperature.[5][6]
Lethality No lethality observed in combination with METH (up to 10 mg/kg SN79).[5]Reduced METH-induced lethality from 67% to 50%.67% lethality.[5][6]
Seizures/Convulsions Not explicitly reported.Reduced METH-induced convulsions and seizures.High incidence of convulsions and seizures.[6]
Striatal 5-HT Levels Significantly prevented METH-induced decreases in striatal serotonin levels at doses of 1, 3, and 10 mg/kg.[5]Not reported.Significant decrease in striatal serotonin levels.[5]
Microglial Activation (CD68 mRNA) Blocked METH-induced increases in striatal CD68 mRNA expression.[3]Not reported.Significant increase in striatal CD68 mRNA.[3]
Pro-inflammatory Cytokines (IL-6, OSM, LIF mRNA) Attenuated METH-induced increases in striatal il-6, osm, and lif mRNA expression.[3]Not reported.Significant increase in striatal il-6, osm, and lif mRNA.[3]

Experimental Protocols

Methamphetamine-Induced Neurotoxicity Model (Robson et al., 2013)[3][4]
  • Animals: Male Swiss Webster mice.

  • Drug Administration:

    • This compound (1, 3, or 10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection.

    • 15 minutes post-SN79/vehicle injection, methamphetamine hydrochloride (5 or 10 mg/kg) or saline was administered i.p.

    • This injection regimen was repeated four times at 2-hour intervals.

  • Temperature Measurement: Core body temperature was measured 1 hour after each drug administration combination.

  • Neurochemical Analysis:

    • Striatal tissues were collected for analysis.

    • Serotonin (5-HT) levels were measured using a 5-HT research enzyme immunoassay kit.

  • Immunohistochemistry:

    • Dopamine transporter (DAT) levels were assessed via immunohistochemistry in striatal sections.

  • Quantitative Real-Time PCR:

    • Total RNA was extracted from striatal tissue.

    • mRNA expression levels of microglial activation markers (CD68) and pro-inflammatory cytokines (il-6, osm, lif) were quantified.

Visualizations

Signaling Pathway of SN79 in Mitigating Methamphetamine-Induced Neuroinflammation

G METH Methamphetamine SigmaR Sigma Receptor METH->SigmaR Agonist action Microglia Microglia SigmaR->Microglia SN79 This compound SN79->SigmaR Antagonist action Activation Activation Microglia->Activation Cytokines Pro-inflammatory Cytokines (IL-6, OSM, LIF) Activation->Cytokines Upregulation Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neurotoxicity Neurotoxicity Neuroinflammation->Neurotoxicity

Caption: SN79 blocks METH's agonistic action at sigma receptors.

Experimental Workflow for Validating SN79's Efficacy

G cluster_0 In Vivo Model cluster_1 Endpoint Analysis Animal Swiss Webster Mice Treatment SN79/Vehicle Pretreatment followed by METH/Saline Animal->Treatment Temp Body Temperature Measurement Treatment->Temp Neurochem Striatal 5-HT & DAT Levels Treatment->Neurochem qPCR Gene Expression Analysis (CD68, Cytokines) Treatment->qPCR

Caption: Experimental workflow for SN79 validation in a METH model.

Logical Relationship of SN79's Protective Mechanism

G SN79 This compound Sigma_Antagonism Sigma Receptor Antagonism SN79->Sigma_Antagonism Microglia_Inhibition Inhibition of Microglial Activation Sigma_Antagonism->Microglia_Inhibition Cytokine_Reduction Reduction of Pro-inflammatory Cytokines Microglia_Inhibition->Cytokine_Reduction Neuroprotection Neuroprotection Cytokine_Reduction->Neuroprotection

Caption: SN79's neuroprotective effect is mediated by sigma antagonism.

References

Safety Operating Guide

Navigating the Safe Disposal of SN79 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of SN79 dihydrochloride, a sigma receptor antagonist utilized in neuroscience research.

While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes general procedures from SDSs of other dihydrochloride compounds to establish a baseline for safe handling and disposal. It is imperative to obtain the official SDS for this compound from your supplier for definitive guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling guidelines for similar dihydrochloride compounds, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Protective Clothing Laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must adhere to local, regional, and national hazardous waste regulations.[1] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and legal requirements.

  • Waste Identification and Classification : Unless explicitly determined to be non-hazardous by a qualified professional and supported by the official SDS, this compound waste should be treated as hazardous chemical waste.

  • Containment :

    • Carefully sweep up any solid this compound waste, avoiding dust formation.[1]

    • Place the waste into a clearly labeled, suitable, and closed container for disposal.[1] The container must be compatible with the chemical.

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and any other information required by your institution's waste management program.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS department or contractor with all necessary information about the waste, including its chemical name and quantity.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation assess Assess Hazards (Consult SDS) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Hazardous contain Contain Waste (Sweep solid, place in sealed container) ppe->contain label Label Container ('Hazardous Waste', Chemical Name, Date) contain->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.